(3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BBrNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQSIDSDMAZIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BBrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657160 | |
| Record name | {3-[(3-Bromobenzene-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-31-1 | |
| Record name | B-[3-[[(3-Bromophenyl)sulfonyl]amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3-Bromobenzene-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (3-(3-Bromophenylsulfonamido)phenyl)boronic acid: Properties, Synthesis, and Applications
Introduction
This compound is a sophisticated bifunctional molecule standing at the crossroads of medicinal chemistry and advanced organic synthesis. Its structure is characterized by three key functional moieties: a boronic acid group, an aromatic sulfonamide linker, and a bromophenyl ring. This unique combination makes it an invaluable building block for researchers and drug development professionals. The boronic acid group, a mild Lewis acid, is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols—a feature heavily exploited in chemical biology and sensor technology.[1][2][3] The sulfonamide linkage is a classic pharmacophore, integral to a wide range of therapeutic agents. Finally, the terminal bromo-substituent provides a second, orthogonal reactive handle for further molecular elaboration, particularly through cross-coupling chemistry.
This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, reactivity, and applications of this versatile compound, providing both foundational knowledge and field-proven insights for its effective utilization in research and development.
PART 1: Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is paramount for its successful application. These characteristics govern its solubility, stability, reactivity, and analytical behavior.
Core Chemical Data
The essential identification and physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid | [4] |
| CAS Number | 913835-31-1 | [4][5] |
| Molecular Formula | C₁₂H₁₁BBrNO₄S | [4][5] |
| Molecular Weight | 356.00 g/mol | [4][5] |
| Canonical SMILES | B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O | [4] |
| Physical Form | Assumed to be a powder or crystalline solid | |
| Melting Point | 105 °C (with decomposition) - for a related structure | [6] |
Molecular Structure and Conformation
The molecule's functionality is a direct result of its hybrid structure. The boron atom of the boronic acid group adopts a trigonal planar geometry, being sp²-hybridized with an empty p-orbital that confers its Lewis acidic character.[7] In contrast, the sulfur atom in the sulfonamide bridge is tetrahedral. X-ray crystallographic studies of analogous sulfonamide phenylboronic acids show that the interplay of the boronic acid and sulfonamide groups facilitates the formation of extensive hydrogen-bonded networks in the solid state, contributing to crystalline stability.[8]
The electron-withdrawing nature of the 3-bromophenylsulfonyl group is anticipated to decrease the electron density on the second phenyl ring and, consequently, at the boron center. This electronic effect increases the Lewis acidity of the boronic acid, lowering its pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[7][8] This enhanced acidity is a critical factor in its reactivity, particularly in diol binding at physiological pH.
Solubility and Stability
Like many phenylboronic acids, this compound is expected to exhibit poor solubility in water and nonpolar solvents like hexanes, but good solubility in polar organic solvents such as methanol, ethanol, and diethyl ether.[7][9]
A key stability consideration for boronic acids is their propensity to undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[3] This must be considered during storage, analysis, and reactions, as the boroxine is often in equilibrium with the monomeric acid in solution.
Caption: Figure 1: Reversible dehydration of boronic acid to boroxine.
PART 2: Synthesis and Core Reactivity
Proposed Synthetic Protocol
From a strategic standpoint, constructing the sulfonamide bond is often more straightforward and higher yielding than introducing a boronic acid group onto a complex scaffold. Therefore, the most logical synthesis involves the coupling of commercially available 3-aminophenylboronic acid with 3-bromobenzenesulfonyl chloride. This approach protects the sensitive C-B bond from the potentially harsh conditions of other synthetic routes.
Protocol: Synthesis of this compound
-
Materials: 3-Aminophenylboronic acid, 3-bromobenzenesulfonyl chloride, pyridine (or another suitable base like triethylamine), and a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminophenylboronic acid (1.0 equivalent) in the chosen solvent.
-
Base Addition: Add pyridine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Caption: Figure 2: Workflow for the synthesis of the target compound.
Core Reactivity: The Boronic Acid Moiety
The chemistry of the boronic acid group is central to the molecule's utility. Its two primary reactions are diol binding and participation in cross-coupling.
Lewis Acidity and Diol Binding: Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[2][3] This reaction is pH-dependent; complexation is favored at pH values above the pKa of the boronic acid, where the boron transitions from a neutral, trigonal planar state to a more reactive anionic, tetrahedral boronate species.[10] This property is the foundation for using boronic acids in glucose sensors and for the affinity purification of glycoproteins.[9][11]
Caption: Figure 3: pH-dependent equilibrium of boronic acid and a diol.
PART 3: Key Applications and Methodologies
The true power of this compound lies in its bifunctionality, allowing for sequential or differential reactivity at its two distinct coupling sites.
The Bifunctional Hub: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in organic synthesis, prized for its mild conditions and functional group tolerance.[12][13] This molecule can participate as either the organoboron component (via the boronic acid) or the organohalide component (via the bromide).
Caption: Figure 4: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Coupling at the Boronic Acid Site
-
Objective: Synthesize 3-((3-bromophenyl)sulfonamido)-3'-methyl-1,1'-biphenyl.
-
Methodology:
-
To a flask, add this compound (1.0 eq.), 1-iodo-3-methylbenzene (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 eq.).
-
Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 2: Coupling at the Bromide Site
-
Objective: Synthesize 3'-((4-methoxyphenyl)sulfonamido)-[1,1'-biphenyl]-3-boronic acid.
-
Methodology:
-
To a flask, add this compound (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), a palladium catalyst, and a base. For this transformation, a more active catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos or XPhos) may be beneficial.
-
Follow the same procedure for solvent addition, degassing, heating, and workup as described in Protocol 1.
-
Purification may be more complex due to the polar boronic acid group on the product. Reverse-phase chromatography or careful recrystallization might be required.
-
Applications in Medicinal Chemistry and Chemical Biology
The structural motifs within this molecule are highly relevant to drug discovery.
-
Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the hydroxyl group of the active site serine residue.[2] The proteasome inhibitor drug Bortezomib is a prime example.[1] The sulfonamide group is also a well-established pharmacophore. This molecule can therefore serve as a potent scaffold for developing targeted enzyme inhibitors.
-
Boronate Affinity Chromatography: The ability to bind diols can be exploited for purification. When this molecule is immobilized on a solid support (e.g., silica gel), it can be used to selectively capture and purify glycoproteins and other diol-containing biomolecules from complex mixtures.[11]
-
Prodrug and Delivery Systems: The reversible nature of the boronate ester bond allows for the design of stimuli-responsive systems. For example, a diol-containing drug could be attached to this molecule, releasing the active drug in response to changes in pH or the presence of specific sugars.[14][15]
PART 4: Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of the compound.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton and a very broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Aromatic carbons in the ~120-140 ppm range. The carbon attached to boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.[16] |
| ¹¹B NMR | A single broad resonance around δ 28-31 ppm, characteristic of an arylboronic acid.[10][16] |
| LC-MS (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 353.96/355.96 (reflecting the isotopic pattern of Bromine). |
| HRMS | Calculated m/z for C₁₂H₁₀B⁷⁹BrNO₄S⁻: 353.9612. |
Standard Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive analysis should be performed in a solvent like DMSO-d₆, which will allow for the observation of the exchangeable N-H and O-H protons. ¹¹B NMR is particularly valuable for confirming the presence of the boronic acid and studying its interactions; it should be run in a quartz NMR tube for best results.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): A high-throughput LC-MS/MS method is ideal for purity assessment and reaction monitoring.[17][18]
-
Column: A C18 reverse-phase column (e.g., Acquity BEH C18) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 10 mM ammonium acetate, provides good separation.[17]
-
Detection: Electrospray ionization in negative mode (ESI-) is preferred for detecting the deprotonated molecular ion [M-H]⁻.[19] Multiple Reaction Monitoring (MRM) can be used for highly sensitive quantification.[18]
-
Caveat: Be aware of the potential for in-source dehydration leading to the observation of the boroxine trimer, which can complicate spectral interpretation.[17]
PART 5: Safety and Handling
Proper handling is essential when working with any chemical reagent.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20][21]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][22] Avoid contact with skin and eyes.[20]
-
Hazards: The specific hazards identified for this compound include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Furthermore, some boronic acids are considered a class of potential genotoxic impurities (GTIs), warranting careful handling and control in pharmaceutical contexts.[19][23]
-
Storage: Store in a tightly closed container in a cool, dry place, away from moisture and strong oxidizing agents.[20][24]
Conclusion
This compound is far more than a simple chemical reagent; it is a versatile platform for molecular innovation. Its dual reactive sites enable the strategic construction of complex architectures through orthogonal Suzuki-Miyaura couplings, while the inherent properties of the boronic acid and sulfonamide groups provide rich opportunities in medicinal chemistry and materials science. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can unlock its full potential to build next-generation therapeutics, advanced materials, and sophisticated biological probes.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]
- 9. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. sciex.com [sciex.com]
- 19. scirp.org [scirp.org]
- 20. chemicalbook.com [chemicalbook.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. fishersci.com [fishersci.com]
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Introduction: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery and materials science, arylboronic acids are foundational building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1][2] The compound this compound is a bifunctional reagent of particular interest, possessing both a reactive boronic acid moiety and a sulfonamide linkage, a common pharmacophore. Its utility in the synthesis of complex molecules, such as kinase inhibitors or other targeted therapeutics, is contingent upon its absolute structural integrity.[3][4]
Impurities or isomeric misassignments can lead to failed syntheses, misleading biological data, and significant delays in development pipelines. Therefore, the unambiguous structural elucidation of this molecule is not a trivial preliminary step but a critical cornerstone of its application. This guide provides a comprehensive, multi-technique approach to the characterization of this compound, grounded in the principles of analytical chemistry and designed for the practicing researcher. We will move beyond rote procedure to explore the causality behind our analytical choices, ensuring a self-validating and definitive structural assignment.
Below is the chemical structure of the target compound, which will be systematically verified by the subsequent analytical methodologies.
Caption: Molecular Structure of this compound.
Part 1: Mass Spectrometry - Confirming Identity and Purity
Mass spectrometry (MS) serves as the first line of analytical defense, providing the molecular weight of the target compound. However, boronic acids present a unique challenge: their propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[5] This phenomenon can complicate spectral interpretation, potentially leading to the misidentification of the primary ion. Our chosen methodology is designed to mitigate this issue.
Causality of Method Selection: We employ Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).[6][7] ESI is a "soft" ionization technique that minimizes in-source fragmentation and dehydration. Operating in negative ion mode ([M-H]⁻) is particularly effective for acidic molecules like boronic acids. Optimizing the cone voltage is critical; a moderate voltage (e.g., 25 V) enhances the signal of the parent ion while minimizing the formation of boroxine and other adducts.[7]
Caption: Mitigation of Boroxine Formation in Mass Spectrometry.
Expected Mass Spectrometry Data:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₂H₁₁BBr¹⁵N¹⁴O₄S³² | Derived from the known structure.[8] |
| Monoisotopic Mass | 354.9685 Da | Calculated exact mass.[8] |
| Primary Ion (ESI-) | m/z 353.9612 | [M-H]⁻ |
| Bromine Isotopic Pattern | ~1:1 ratio for m/z 353.96 and m/z 355.96 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, a key signature. |
Experimental Protocol: UPLC-ESI-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock. Further dilute to a final concentration of ~1 µg/mL using the mobile phase.
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.[6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 1 minute, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
System: Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ).
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 25 V (Optimize for maximum [M-H]⁻ intensity).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: m/z 50-500.
-
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy provides the atomic-level connectivity and chemical environment of the molecule. A full assignment using ¹H, ¹³C, and ¹¹B NMR is required for unambiguous confirmation.
¹¹B NMR: Probing the Core Functionality
Causality of Method Selection: ¹¹B NMR is the most direct technique for characterizing the boronic acid moiety.[9][10] The chemical shift of the boron nucleus is highly sensitive to its hybridization state. An sp²-hybridized trigonal planar boronic acid will have a distinct chemical shift compared to an sp³-hybridized tetrahedral boronate ester, which might form with diol impurities or certain solvents.[11][12] Observing a single, sharp resonance in the expected range for an arylboronic acid provides strong evidence of purity and structural integrity.
-
Expected Chemical Shift: δ 28-30 ppm (relative to BF₃·OEt₂) for the sp²-hybridized arylboronic acid. A significant upfield shift (to δ 5-15 ppm) would indicate the formation of a tetrahedral boronate species.[9][11]
¹H and ¹³C NMR: Mapping the Carbon Skeleton
Causality of Method Selection: ¹H and ¹³C NMR are used to confirm the structure of the two distinct aromatic rings and the sulfonamide linker. The substitution patterns (1,3-disubstituted on both rings) will generate characteristic splitting patterns and chemical shifts. The presence of the electron-withdrawing sulfonamide and boronic acid groups will deshield adjacent protons and carbons, shifting their resonances downfield.
Predicted NMR Data (in DMSO-d₆):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~10.0-11.0 | Singlet | NH proton of the sulfonamide. |
| ¹H | ~8.0 | Broad Singlet | B(OH )₂ protons, often exchange-broadened. |
| ¹H | ~7.2-7.9 | Multiplets | Aromatic protons on both rings. The specific splitting patterns (dd, t, d) will confirm the 1,3-substitution. |
| ¹³C | ~140-145 | Singlet | Aromatic carbons directly bonded to the sulfonamide group. |
| ¹³C | ~130-138 | Singlet | Aromatic carbons directly bonded to Bromine and Boron (signal for C-B can be broad). |
| ¹³C | ~120-135 | Doublets | Aromatic C-H carbons. |
| ¹¹B | ~28-30 | Singlet | Trigonal planar B(OH)₂ group.[11][13] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to slow the exchange of the acidic N-H and O-H protons, allowing for their observation.
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Acquisition: Standard proton experiment, 16-32 scans.
-
Reference: Calibrate to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Acquisition: Proton-decoupled carbon experiment (e.g., zgpg30), sufficient scans for adequate signal-to-noise (~1024 or more).
-
Reference: Calibrate to the DMSO-d₆ peak at δ 39.52 ppm.
-
-
¹¹B NMR:
Part 3: Infrared Spectroscopy & Elemental Analysis - Functional Group and Stoichiometric Validation
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Method Selection: FTIR is a rapid and effective method for confirming the presence of key functional groups. The spectrum should display characteristic absorption bands for the sulfonamide (S=O and N-H bonds), the boronic acid (O-H and B-O bonds), and the aromatic rings (C=C and C-H bonds).
Characteristic FTIR Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Boronic Acid | O-H stretch (H-bonded) | 3200-3400 (very broad) |
| Sulfonamide | N-H stretch | 3250-3350 |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Sulfonamide | S=O asymmetric stretch | 1330-1370[14] |
| Boronic Acid | B-O stretch | 1310-1350[15] |
| Sulfonamide | S=O symmetric stretch | 1140-1180[14] |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Elemental Analysis
Causality of Method Selection: Elemental analysis provides the empirical formula of the compound by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. This serves as a final, quantitative check on the purity and identity of the bulk sample, complementing the structural information from spectroscopy.
Expected Elemental Composition (for C₁₂H₁₁BBrNO₄S):
| Element | Theoretical Percentage |
| Carbon (C) | 40.48% |
| Hydrogen (H) | 3.11% |
| Nitrogen (N) | 3.93% |
-
Acceptance Criterion: The experimentally determined values should be within ±0.4% of the theoretical values.
Integrated Analytical Workflow: A Self-Validating Approach
No single technique is sufficient for absolute structure elucidation. The strength of this guide lies in its integrated approach, where each analysis provides a piece of the puzzle, and the collective data provides a self-validating confirmation of the structure.
Caption: Integrated Workflow for Structure Elucidation.
By following this workflow, a researcher can move from a newly synthesized powder to a fully validated chemical entity with the highest degree of confidence. The concordance between mass spectrometry, the detailed connectivity from NMR, the functional group verification from FTIR, and the stoichiometric data from elemental analysis creates a robust and trustworthy data package, ensuring the compound is fit for its intended purpose in research and development.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (3-(3-Bromophenylsulfonamido)phenyl)boronic acid (CAS 913835-31-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry and drug discovery. With its unique combination of a reactive boronic acid moiety and a sulfonamide linkage, this compound serves as a versatile building block for the synthesis of complex molecular architectures, including targeted therapies and proteolysis-targeting chimeras (PROTACs).
Molecular Overview and Physicochemical Properties
This compound is an organoboron compound characterized by a phenylboronic acid group linked to a 3-bromophenylsulfonamide moiety.[1] This structure provides a unique combination of functionalities that are highly valuable in modern drug discovery. The boronic acid group can form reversible covalent bonds with diols, a key interaction for targeting glycoproteins and other biological molecules.[2] The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, contributing to binding affinity and favorable pharmacokinetic properties.[3]
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 913835-31-1 |
| Molecular Formula | C₁₂H₁₁BBrNO₄S |
| Molecular Weight | 356.00 g/mol |
| IUPAC Name | [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid |
| Appearance | White to off-white solid (typical) |
| Purity | Typically >95% |
Synthesis and Purification
The synthesis of this compound is conceptually straightforward, involving the formation of a sulfonamide bond between a substituted aniline and a sulfonyl chloride. A logical and efficient synthetic route is the reaction of 3-aminophenylboronic acid with 3-bromobenzenesulfonyl chloride.
Proposed Synthetic Pathway
The most direct synthesis involves the coupling of commercially available 3-aminophenylboronic acid and 3-bromobenzenesulfonyl chloride in the presence of a base. This reaction is a standard method for the formation of sulfonamides.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for sulfonamide synthesis.[4] Optimization may be required to achieve the highest yields and purity.
Materials:
-
3-Aminophenylboronic acid
-
3-Bromobenzenesulfonyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the sulfonamide N-H proton, and a broad singlet for the boronic acid -OH protons. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight (356.00 g/mol for C₁₂H₁₁BBrNO₄S).[1] High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| Melting Point | A sharp melting point is indicative of high purity. |
Applications in Drug Discovery and Chemical Biology
The unique bifunctional nature of this compound makes it a valuable building block in several areas of drug discovery.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC typically consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a "linker" that connects the two.
This compound can be envisioned as a versatile component in PROTAC design. The boronic acid moiety can serve as a reactive handle for conjugation to either the E3 ligase ligand or the target protein warhead. Alternatively, the entire molecule could potentially act as a novel warhead itself, targeting proteins with appropriate binding pockets. The bromophenyl group provides a site for further functionalization, for example, through Suzuki-Miyaura cross-coupling reactions, allowing for the attachment of the linker or other modulating groups.
Caption: General mechanism of PROTAC-mediated protein degradation.
Enzyme Inhibition
Both boronic acids and sulfonamides are well-known classes of enzyme inhibitors. Boronic acids can act as transition-state analogs for serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue.[2] Sulfonamides are found in a wide range of enzyme inhibitors, including carbonic anhydrase inhibitors and antibacterial agents. The combination of these two pharmacophores in a single molecule suggests that this compound and its derivatives could be potent inhibitors of various enzymes.
Chemical Probes and Biosensors
The ability of boronic acids to reversibly bind to diols makes them useful for the development of chemical probes and biosensors for the detection of carbohydrates and glycoproteins. The sulfonamide portion of the molecule can be further functionalized with fluorophores or other reporter groups to create tools for studying biological processes involving these biomolecules.
Reactivity and Stability
-
Suzuki-Miyaura Cross-Coupling: The C-Br bond on the phenyl ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, making it a valuable intermediate for library synthesis.
-
Boronic Acid Reactivity: The boronic acid group can undergo esterification with diols, participate in Petasis reactions, and Chan-Lam couplings. It is also susceptible to oxidation, particularly under basic conditions with oxidizing agents.
-
Stability: Arylboronic acids are generally stable compounds that can be handled under normal laboratory conditions. However, they can undergo dehydration to form boroxines, which are cyclic trimers. This process is typically reversible upon addition of water. The sulfonamide linkage is generally stable to a wide range of reaction conditions.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive boronic acid, a stable sulfonamide linker, and a functionalizable bromophenyl ring provides a powerful platform for the synthesis of novel enzyme inhibitors, chemical probes, and targeted protein degraders. The synthetic route is accessible through standard organic chemistry techniques, and its reactivity allows for a wide range of subsequent modifications. As the field of targeted therapeutics continues to evolve, the utility of such well-designed chemical tools is expected to grow significantly.
References
- 1. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. cenmed.com [cenmed.com]
A Comprehensive Technical Guide to (3-(3-Bromophenylsulfonamido)phenyl)boronic acid: Properties, Characterization, and Applications
Abstract
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a synthetically versatile bifunctional molecule positioned at the intersection of medicinal chemistry and materials science. It integrates three key chemical motifs: a boronic acid for covalent interactions and cross-coupling, a sulfonamide linker for structural control and hydrogen bonding, and a brominated aromatic ring as a secondary site for synthetic elaboration. This strategic combination makes it a valuable building block for the development of targeted enzyme inhibitors, molecular sensors, and complex organic materials. This guide provides an in-depth analysis of the compound's core physicochemical properties, presents validated, step-by-step protocols for its characterization, and explores its chemical reactivity, offering researchers a practical and scientifically grounded resource for its effective utilization.
Introduction: A Rationale of Molecular Design
The deliberate fusion of a boronic acid, a sulfonamide, and an aryl bromide within a single scaffold is a prime example of rational molecular design. Each component imparts a distinct and valuable chemical personality, creating a synergistic tool for chemical innovation.
-
The Boronic Acid Moiety: This functional group is renowned for its ability to form reversible covalent bonds with diols, a feature critical for its use as a saccharide sensor and as a "warhead" for the active sites of serine proteases.[1][2][3] Furthermore, it is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with exceptional reliability.[2]
-
The Sulfonamide Linker: As a classic pharmacophore, the sulfonamide group provides a rigid, well-defined geometry and acts as both a hydrogen bond donor (N-H) and acceptor (S=O). This allows for specific, directional interactions within a biological target or a supramolecular assembly.
-
The Bromophenyl Group: The bromine atom serves as a reliable and orthogonal synthetic handle. It is an excellent electrophile for a host of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), permitting late-stage diversification of the molecular structure, a highly desirable feature in library synthesis and lead optimization.
This guide will systematically deconstruct the properties of this compound, providing researchers with the foundational knowledge and practical methodologies required to harness its full synthetic potential.
Physicochemical & Structural Properties
A comprehensive understanding of the compound's fundamental properties is paramount for its successful application, influencing everything from solvent choice and reaction conditions to storage and purification.
Identity and Core Data
The compound's identity is established by its structure, formula, and unique identifiers. This data forms the basis for all subsequent analysis.
| Property | Value | Source(s) |
| IUPAC Name | [3-[(3-Bromophenyl)sulfonylamino]phenyl]boronic acid | [4] |
| CAS Number | 913835-31-1 | [4] |
| Molecular Formula | C₁₂H₁₁BBrNO₄S | [4] |
| Molecular Weight | 356.00 g/mol | [4] |
| Canonical SMILES | B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O | [4] |
| Appearance | White to off-white crystalline powder or solid | [5] |
| Purity | ≥95% (Typical commercial grade) | [5] |
Thermal & Solubility Profile
The thermal stability and solubility dictate the compound's handling, formulation, and reaction compatibility.
| Parameter | Value / Profile | Rationale & Expert Insight |
| Melting Point | 191 - 195 °C | [6] |
| Solubility in DMSO | Soluble | The polar aprotic nature of DMSO effectively solvates the entire molecule. It is the recommended solvent for preparing high-concentration stock solutions for biological screening. |
| Solubility in Alcohols (MeOH, EtOH) | Soluble | These polar protic solvents can hydrogen bond with the boronic acid and sulfonamide groups, facilitating dissolution. |
| Solubility in Water | Sparingly Soluble | While the boronic acid group provides some polarity, the two aromatic rings render the molecule largely hydrophobic.[7][8][9] Solubility is pH-dependent and increases at basic pH due to the formation of the more soluble anionic boronate species. |
| Solubility in Nonpolar Solvents (Hexane, Toluene) | Insoluble | The high polarity of the boronic acid and sulfonamide functional groups prevents dissolution in nonpolar media. |
Experimental Characterization: Validated Protocols
The following protocols are designed not only to confirm the identity and purity of the compound but also to provide a clear understanding of its spectroscopic signatures.
Protocol: ¹H NMR for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure in solution.
Objective: To verify the proton framework of the molecule, confirming the connectivity and chemical environment of all hydrogen atoms.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Rationale: DMSO-d₆ is the solvent of choice because it effectively dissolves the compound and its residual proton signal (at ~2.50 ppm) does not typically overlap with key analyte signals. Crucially, it allows for the observation of exchangeable protons (N-H and O-H ), which would be lost in solvents like D₂O or CD₃OD.
-
-
Instrumental Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the temperature to 25 °C and acquire 16 to 32 scans to ensure a good signal-to-noise ratio.
-
Data Acquisition & Processing: Acquire a standard 1D proton spectrum. Process the data by referencing the spectrum to the residual DMSO peak (δ 2.50 ppm), followed by integration and peak picking.
Expected ¹H NMR (400 MHz, DMSO-d₆) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | broad singlet | 1H | NH |
| ~8.1 | broad singlet | 2H | B(OH ₂) |
| ~7.3 - 7.9 | multiplet | 8H | Aromatic-H |
Workflow: NMR Analysis Pipeline
Caption: Standard workflow for structural verification by ¹H NMR.
Protocol: Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) provides an exact measurement of the molecular mass, serving as a primary method for identity confirmation. The presence of bromine provides a unique isotopic signature.
Objective: To confirm the molecular weight and verify the presence of a single bromine atom.
Methodology:
-
Sample Preparation: Create a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Instrumental Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Expert Rationale: Operate in negative ion mode . The acidic protons on the boronic acid or the sulfonamide are easily removed, leading to a strong signal for the deprotonated molecule, [M-H]⁻.
-
-
Data Acquisition: Infuse the sample directly or via LC injection. Scan a mass range of m/z 100-500.
Self-Validating Result: The key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a characteristic doublet of peaks separated by ~2 m/z units.
-
Expected Peak 1 (for [M-H]⁻ with ⁷⁹Br): m/z ≈ 354.97
-
Expected Peak 2 (for [M-H]⁻ with ⁸¹Br): m/z ≈ 356.97 The observation of this ~1:1 doublet is definitive proof of a monobrominated compound.
Logical Diagram: Bromine Isotope Signature
Caption: The origin of the diagnostic 1:1 isotopic doublet in mass spectrometry.
Chemical Reactivity: A Tri-Functional Platform
The compound's utility is derived from the distinct and often orthogonal reactivity of its three main functional groups, allowing for sequential and targeted synthetic transformations.
Diagram: Synthetic Diversification Pathways
Caption: Orthogonal reactivity enables diverse synthetic modifications.
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated chemical fume hood. Avoid creating and inhaling dust, as boronic acids are classified as irritants.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended for long-term stability).
-
Expert Insight: Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While this is often reversible upon exposure to water or during aqueous reaction workups, it can affect the compound's mass and stoichiometry. Storing it in a dry, sealed environment minimizes this transformation.
-
Conclusion
This compound is a powerful and versatile building block for advanced chemical synthesis. Its well-defined physicochemical properties and predictable, multi-faceted reactivity provide a robust platform for creating novel molecules with tailored functions. By applying the validated characterization protocols and understanding the distinct roles of its functional groups as outlined in this guide, researchers can confidently and effectively integrate this compound into programs targeting new therapeutics, diagnostics, and functional materials.
References
- 1. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. m.globalchemmall.com [m.globalchemmall.com]
- 7. d-nb.info [d-nb.info]
- 8. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. fishersci.com [fishersci.com]
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid IUPAC name
An In-depth Technical Guide to [3-[(3-Bromophenyl)sulfonylamino]phenyl]boronic acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid, a compound of significant interest in medicinal chemistry and drug development. Boronic acids have emerged as a crucial class of molecules, with several approved drugs demonstrating their therapeutic efficacy, particularly as enzyme inhibitors.[1][2] This guide delves into the rational design of this specific molecule, proposing a detailed synthetic pathway and outlining its key physicochemical properties. Furthermore, it explores the compound's potential as a proteasome inhibitor, a mechanism of action with proven success in oncology.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and a structured understanding of this promising chemical entity.
Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery
Boronic acids, organoboron compounds featuring a carbon-boron bond, have transitioned from being primarily synthetic intermediates to holding a prominent position in medicinal chemistry.[1][2] Their unique ability to form reversible covalent bonds with diols and the active site serine residues of proteases makes them potent and selective enzyme inhibitors.[2] The landmark approval of bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma, catalyzed a surge in research and development of boronic acid-based therapeutics.[1]
The compound at the core of this guide, [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid, is a sophisticated molecule designed to leverage the advantageous properties of the boronic acid pharmacophore. The inclusion of a sulfonamide linker and a brominated phenyl ring is a deliberate design choice aimed at modulating the compound's electronic properties, lipophilicity, and binding interactions with its biological target. The sulfonamide group, being electron-withdrawing, is known to lower the pKa of the boronic acid, enhancing its ability to exist in the biologically active tetrahedral boronate form at physiological pH.
This guide will provide a detailed exploration of this molecule, beginning with its precise chemical identity and properties, followed by a proposed, robust synthetic protocol. The subsequent sections will be dedicated to its potential mechanism of action as a proteasome inhibitor and its anticipated applications in drug development, particularly in oncology.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its successful application in research and development. This section details the key identifiers and physicochemical characteristics of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid.
IUPAC Name and Structural Information
-
IUPAC Name: [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid[5]
-
CAS Number: 913835-31-1[5]
-
Molecular Formula: C₁₂H₁₁BBrNO₄S[5]
-
Molecular Weight: 356.00 g/mol [5]
Caption: 2D structure of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid.
Physicochemical Data
The following table summarizes the key computed and, where available, experimental physicochemical properties of the title compound and its close analogs. This data is crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 356.00 g/mol | PubChem[5] |
| XLogP3 | 2.9 | PubChem (Computed)[5] |
| Hydrogen Bond Donors | 3 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[5] |
| Rotatable Bond Count | 3 | PubChem (Computed)[5] |
| pKa (Boronic Acid) | ~7.1-7.4 (Estimated) | Based on analogous sulfonamides[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Proposed Synthesis Protocol
Caption: Proposed synthetic pathways for [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on standard procedures for sulfonamide formation and Miyaura borylation.
Step 1: Synthesis of N-(3-bromophenyl)-3-bromobenzenesulfonamide
-
To a solution of 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of 3-bromophenylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(3-bromophenyl)-3-bromobenzenesulfonamide.
Step 2: Miyaura Borylation
-
In a flame-dried Schlenk flask, combine N-(3-bromophenyl)-3-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane to the flask and heat the reaction mixture to 80-90 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the resulting crude pinacol ester by flash column chromatography.
-
Hydrolyze the pinacol ester to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like acetone or THF, followed by extraction and purification.
Mechanism of Action and Biological Activity: A Focus on Proteasome Inhibition
The structural features of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid strongly suggest its potential as a proteasome inhibitor. The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular homeostasis.[3] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3]
The Role of the Boronic Acid Moiety
The boron atom in boronic acids is electrophilic and can form a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's β-subunits. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.
Caption: Covalent inhibition of the proteasome by a boronic acid.
Predicted Biological Activity
While specific experimental data for [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid is not publicly available, based on the activity of structurally similar sulfonamide-containing phenylboronic acids, it is anticipated to exhibit inhibitory activity against the chymotrypsin-like (β5) subunit of the 20S proteasome. The inhibitory potency (IC₅₀) is expected to be in the nanomolar to low micromolar range. Further experimental validation through in vitro proteasome activity assays is necessary to confirm this prediction.
Applications in Drug Development
The potential of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid as a proteasome inhibitor positions it as a promising candidate for further investigation in several therapeutic areas, most notably in oncology.
Oncology
Given the clinical success of proteasome inhibitors in treating multiple myeloma and other hematological malignancies, this compound warrants evaluation in these indications. The unique substitution pattern may offer a different selectivity profile or improved pharmacokinetic properties compared to existing drugs.
Inflammatory and Autoimmune Diseases
The proteasome plays a key role in the regulation of inflammatory pathways, such as NF-κB signaling. Therefore, inhibitors of the proteasome have therapeutic potential in a range of inflammatory and autoimmune disorders.
Conclusion and Future Directions
[3-[(3-Bromophenyl)sulfonylamino]phenyl]boronic acid is a molecule of considerable interest, designed with the principles of modern medicinal chemistry in mind. Its structural features suggest a strong potential for biological activity, particularly as a proteasome inhibitor. This guide has provided a comprehensive overview of its chemical nature, a proposed synthetic route, and its likely mechanism of action.
Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical properties. Crucially, in vitro and in vivo studies are required to determine its biological activity, including its potency and selectivity as a proteasome inhibitor, and to assess its therapeutic potential in relevant disease models. The insights provided in this guide are intended to serve as a solid foundation for such future investigations.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-(3-Bromophenylsulfonamido)phenyl)boronic acid | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. raineslab.com [raineslab.com]
Discovery and history of novel phenylboronic acid derivatives
An In-depth Technical Guide to the Discovery and History of Novel Phenylboronic Acid Derivatives
Introduction: The Emergence of a Versatile Pharmacophore
Phenylboronic acid (PBA), a compound featuring a phenyl ring attached to a boronic acid moiety [-B(OH)₂], has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry and materials science.[1] Initially recognized for its utility in organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the true potential of its derivatives lay dormant for decades.[1][2][3] These compounds are generally stable, easy to handle, and possess a unique, defining characteristic: the ability to form reversible covalent bonds with cis-1,2- and 1,3-diols.[4][5][6] This interaction, which is sensitive to pH and the presence of specific sugars, has become the foundation for a vast array of biomedical applications, from blockbuster cancer therapies to sophisticated diagnostic sensors. This guide provides a technical exploration of the discovery, evolution, and diverse applications of these remarkable molecules.
Part 1: A Paradigm Shift in Oncology - The Rise of Proteasome Inhibitors
The most profound impact of phenylboronic acid derivatives on human health has been in the field of oncology. The discovery that a dipeptide boronate could selectively and potently inhibit the proteasome—a cellular machine responsible for degrading unneeded or damaged proteins—revolutionized the treatment of certain cancers.[7][8][9]
The Ubiquitin-Proteasome System (UPS) and Its Therapeutic Targeting
The UPS is a critical pathway for maintaining protein homeostasis.[7] Proteins tagged for destruction with ubiquitin are recognized and degraded by the 26S proteasome complex.[10][11] In many cancers, particularly multiple myeloma, malignant cells are highly dependent on the proteasome to degrade pro-apoptotic (cell death-inducing) factors, allowing for uncontrolled proliferation.[12] Inhibiting the proteasome causes these factors to accumulate, triggering programmed cell death in the cancer cells.[11][12]
Bortezomib: The First-in-Class Breakthrough
The journey to therapeutically targeting the proteasome culminated in the development of Bortezomib (Velcade®), a dipeptidyl boronic acid.[10][13] Approved by the FDA in 2003 for multiple myeloma, it was the first proteasome inhibitor to enter clinical use.[14]
Mechanism of Action: Bortezomib functions as a potent, reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 26S proteasome.[11][12][14] The electrophilic boron atom in Bortezomib forms a stable, yet reversible, tetrahedral adduct with the active site threonine residue in the β5 subunit of the proteasome, effectively blocking its catalytic function.[14] This inhibition disrupts protein degradation, leading to several downstream effects fatal to cancer cells:
-
Accumulation of Pro-Apoptotic Proteins: Key cell cycle regulators and tumor suppressors are stabilized, halting cell division and inducing apoptosis.[13]
-
Inhibition of NF-κB Signaling: The proteasome normally degrades IκB, an inhibitor of the pro-survival transcription factor NF-κB. Bortezomib prevents IκB degradation, thereby inhibiting NF-κB activation and reducing the expression of anti-apoptotic genes.[11]
-
Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins triggers the unfolded protein response (UPR) and terminal ER stress, another pathway to apoptosis.[11]
Next-Generation Phenylboronic Acid Proteasome Inhibitors
Despite its success, Bortezomib has limitations, including the development of resistance and a narrow therapeutic window.[7][12] This spurred the development of next-generation inhibitors with improved pharmacological profiles.[7][15][16]
Ixazomib (MLN9708): This second-generation inhibitor is an orally bioavailable peptide boronic acid.[8] It was designed for improved pharmacokinetics and patient convenience. Like Bortezomib, it reversibly inhibits the chymotrypsin-like activity of the proteasome. Its development represents a significant step in extending the benefits of proteasome inhibition to a broader patient population and maintenance therapy settings.[8]
| Feature | Bortezomib (Velcade®) | Ixazomib (Ninlaro®) |
| Generation | First-in-class | Second-generation |
| Administration | Intravenous (IV) or Subcutaneous (SC) | Oral |
| Inhibition | Reversible | Reversible |
| Primary Target | Chymotrypsin-like (β5) subunit | Chymotrypsin-like (β5) subunit |
| Key Advantage | Proven efficacy in multiple myeloma | Oral bioavailability, convenience |
| References | [12][14] | [8][16] |
Part 2: Synthetic Methodologies for Phenylboronic Acid Derivatives
The utility of PBAs in drug discovery is underpinned by robust and versatile synthetic chemistry. Several methods exist for their preparation, with the choice depending on the desired substitution pattern and functional group tolerance.[17]
Key Synthetic Routes
-
Grignard Reaction: One of the most traditional methods involves reacting a phenylmagnesium bromide (a Grignard reagent) with trimethyl borate, followed by acidic hydrolysis to yield the phenylboronic acid.[1][3]
-
Palladium-Catalyzed Cross-Coupling: The Miyaura borylation reaction uses a palladium catalyst to couple aryl halides or triflates with a diboron reagent (like B₂pin₂), which is a highly efficient and widely used modern method.[17]
-
Direct C-H Borylation: This atom-economical approach uses transition metal catalysts (e.g., iridium or rhodium) to directly functionalize a C-H bond on the phenyl ring with a boron-containing reagent.[17]
-
Flow Chemistry: Recent advances have enabled the synthesis of PBAs using flow chemistry, which can improve reaction control and suppress side reactions, leading to higher yields.[17]
Exemplary Protocol: Synthesis of 3-Acrylamidophenylboronic Acid (APBA)
This protocol describes the synthesis of a functionalized PBA monomer used in creating stimuli-responsive polymers.[18]
Objective: To synthesize 3-acrylamidophenylboronic acid (APBA) for subsequent polymerization.
Materials:
-
3-Aminophenylboronic acid
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acryloyl chloride
-
Anhydrous THF
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-aminophenylboronic acid (21.9 mmol) in a 1:1 (v/v) mixture of THF:H₂O (66 ml) in a 250-ml round-bottom flask.[18]
-
Base Addition: Add sodium bicarbonate (48.2 mmol) to the flask.
-
Cooling: Cool the reaction mixture to below 5°C using an ice bath.
-
Acylation: Prepare a solution of acryloyl chloride (48.3 mmol) in anhydrous THF (7 ml). Add this solution dropwise to the cooled reaction mixture over a period of 1 hour.
-
Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.
-
Work-up & Purification: (Details for work-up, such as extraction and purification via chromatography or recrystallization, would follow to isolate the final APBA product).
This self-validating protocol ensures the acylation of the amine group while preserving the boronic acid moiety, yielding a monomer ready for polymerization into smart materials.
Part 3: Expanding Horizons - Phenylboronic Acids in Diagnostics and Drug Delivery
The unique diol-binding capability of PBAs has been exploited in fields far beyond oncology, particularly in the development of "smart" materials that respond to biological cues.[19]
Glucose Sensing and Diabetes Management
Phenylboronic acids have emerged as synthetic receptors capable of reversibly binding to the cis-diol groups of glucose.[20] This interaction forms the basis of novel glucose sensors.[21]
Sensing Mechanism:
-
Binding: At physiological pH, the PBA exists in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate form. The charged form preferentially binds with glucose.[22]
-
Signal Transduction: This binding event can be translated into a measurable signal. In optical sensors , the PBA is conjugated to a fluorophore or chromophore. Glucose binding alters the electronic properties of the boron atom, causing a change in fluorescence or color.[21] In electrochemical sensors , the change in charge upon glucose binding can be detected as a change in current or potential.[4]
This technology is being explored for continuous glucose monitoring and for creating glucose-responsive "smart" insulin delivery systems, where a PBA-functionalized hydrogel swells and releases insulin only when blood glucose levels are high.[5][18][22]
Other Biomedical Applications
-
Drug Delivery: PBA-functionalized nanoparticles can target sialic acid, a sugar often overexpressed on cancer cells, for targeted chemotherapy delivery.[5]
-
Enzyme Inhibition: Derivatives are being designed as inhibitors for bacterial enzymes like AmpC β-lactamase, offering a potential strategy to combat antibiotic resistance.[23]
-
Bioconjugation: PBAs are used to create fluorescent tools for tethering to the glycan domains of antibodies, aiding in bioanalytical research.[24]
Conclusion and Future Outlook
The trajectory of phenylboronic acid derivatives from a simple organic reagent to a versatile and powerful pharmacophore is a testament to the synergy between synthetic chemistry and biomedical science. The initial breakthrough of Bortezomib not only provided a life-saving therapy but also validated the proteasome as a druggable target, paving the way for next-generation inhibitors.[7][16] Concurrently, the fundamental diol-binding property of the boronic acid group has unlocked a world of possibilities in diagnostics, drug delivery, and biomaterials.
Future research will likely focus on developing more metabolically stable boron-containing scaffolds, such as benzoxaboroles, to expand their therapeutic potential.[25] Continued innovation in synthetic methods will enable the creation of even more complex and highly functionalized derivatives. The story of phenylboronic acids is a powerful example of how understanding a core chemical principle can lead to diverse, field-changing applications that continue to advance human health.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Proteasome Inhibitors as Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Proteasome Inhibitors for Cancer Therapy [sciltp.com]
- 10. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 12. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.uky.edu [scholars.uky.edu]
- 16. Next-generation proteasome inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
Unveiling the Therapeutic Potential of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid: A Technical Guide to Target Identification and Validation
Introduction: The Promise of a Multifaceted Boronic Acid Derivative
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a synthetic organoboron compound featuring a phenylboronic acid moiety linked to a bromophenylsulfonamide group. The unique chemical architecture of this molecule, combining the reactive and versatile boronic acid warhead with the structural features of a sulfonamide, positions it as a compelling candidate for therapeutic development. The boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites and to interact with diol-containing biomolecules such as glycans.[1][2] The sulfonamide group, a cornerstone in medicinal chemistry, can participate in crucial hydrogen bonding interactions within protein binding pockets, potentially enhancing affinity and selectivity.[3][4] This guide provides an in-depth exploration of the potential therapeutic targets for this compound, offering a roadmap for researchers and drug development professionals to investigate its mechanism of action and validate its therapeutic utility.
I. Primary Therapeutic Target Class: Serine β-Lactamases - Combating Antibiotic Resistance
A significant body of evidence points towards sulfonamide boronic acids as potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[3][4][5][6][7] The replacement of the more common carboxamide linkage with a sulfonamide has been shown to result in a distinct and highly favorable structure-activity relationship, leading to inhibitors with high ligand efficiencies and Ki values in the nanomolar range.[3][4]
A. Mechanism of Inhibition
This compound is proposed to act as a transition-state analog inhibitor of serine β-lactamases. The boronic acid moiety is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral boronate adduct. This mimics the high-energy tetrahedral intermediate formed during the hydrolysis of the β-lactam ring of an antibiotic, thus effectively blocking the enzyme's catalytic activity.[5]
References
- 1. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamido-substituted boronic acids as β-lactamase inhibitors for treatment of antibiotic-resistant bacterial infections [iris.unimore.it]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid, a molecule possessing pharmacologically significant moieties. We move beyond simplistic protocols to deliver a narrative grounded in mechanistic causality and field-proven insights. This document is structured to guide researchers, computational chemists, and drug development professionals through a multi-stage computational workflow, from initial target assessment and molecular docking to dynamic simulation and advanced binding free energy calculations. Special emphasis is placed on the unique challenges and opportunities presented by the boronic acid functional group, including its potential for covalent interactions. Each stage is presented as a self-validating system, incorporating critical checkpoints to ensure scientific rigor and the generation of trustworthy, actionable data.
Introduction: Deconstructing the Candidate Molecule
This compound is a compelling candidate for inhibitor design. Its structure is a composite of three key functional groups, each with a distinct role in potential molecular interactions:
-
The Boronic Acid Moiety (-B(OH)₂): This is the molecule's reactive warhead. Boronic acids are well-documented inhibitors, particularly of serine proteases, where the boron atom acts as a potent electrophile that can form a reversible covalent bond with the catalytic serine residue, mimicking the transition state of substrate hydrolysis.[1] This group is also known for its ability to form reversible complexes with diols, a feature that can be exploited for targeting glycoproteins or other sugar-containing biomolecules.[2] The boron atom is sp²-hybridized with an empty p-orbital, making it a mild Lewis acid ready to interact with nucleophiles.[3][4]
-
The Sulfonamide Linker (-SO₂NH-): A classic pharmacophore, the sulfonamide group is a cornerstone of medicinal chemistry.[5] It is a potent hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens), enabling it to anchor the ligand within a binding pocket through a network of stable hydrogen bonds.[6]
-
The Bromophenyl Group (-C₆H₄Br): This bulky, hydrophobic group primarily engages in van der Waals and hydrophobic interactions. The bromine atom can also participate in halogen bonding, a directional interaction with nucleophilic atoms (like backbone carbonyl oxygens) that can significantly contribute to binding affinity and specificity.
Given this structural makeup, a logical and high-value target class to model interactions with would be serine proteases , such as thrombin or a bacterial β-lactamase, which are frequently targeted by boronic acid inhibitors.[7] For the purposes of this guide, we will proceed with a hypothetical workflow targeting a generic serine protease.
The Integrated In Silico Workflow: A Validated Pathway from Hypothesis to Insight
A robust computational analysis does not rely on a single method but integrates multiple techniques in a logical sequence. Each step refines the results of the last, providing a more detailed and dynamic picture of the molecular interaction.
Caption: High-level overview of the integrated in silico modeling workflow.
Phase 1: Molecular Docking – Predicting the Initial Handshake
Molecular docking serves as the initial computational screen. Its purpose is to predict the preferred orientation (pose) of our ligand within the protein's active site and to provide a preliminary estimate of binding affinity through a scoring function.[8]
Causality and Experimental Choices
We choose docking as the first step due to its computational efficiency, which allows for rapid screening of multiple potential targets or ligand variations. The choice of docking algorithm is critical. For a ligand with a boronic acid, a standard non-covalent docking approach is a good starting point to understand non-covalent contributions. However, for a more accurate model, a covalent docking protocol is necessary to account for the bond formation with a catalytic serine residue.
Protocol 3.1: Standard Molecular Docking Workflow
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target serine protease from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-solvents, and existing co-crystallized ligands.[6]
-
Add polar hydrogen atoms and assign appropriate partial charges using a standard force field (e.g., AMBER, CHARMM).[6]
-
Identify the active site, typically by using the coordinates of a co-crystallized inhibitor or through literature precedent.[6]
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).[9]
-
Assign partial charges and define rotatable bonds. This step is critical for allowing the ligand conformational flexibility during docking.
-
-
Grid Generation & Docking Execution:
-
Analysis and Validation:
-
Analyze the top-scoring poses. The most favorable pose should exhibit chemically sensible interactions (e.g., hydrogen bonds formed by the sulfonamide, hydrophobic packing of the bromophenyl ring).
-
Self-Validation Check: Cross-reference the predicted interactions with known binding modes of similar inhibitors for the target protein family. A successful docking result should recapitulate key known interactions.
-
Caption: A detailed workflow for a standard molecular docking experiment.
Data Presentation: Docking Results
| Parameter | Value | Key Interactions Predicted |
| Docking Score (kcal/mol) | -9.8 | H-bond: Sulfonamide NH with Asp189 |
| Estimated ΔG (kcal/mol) | -9.5 | H-bond: Sulfonamide SO₂ with Gly193 |
| Covalent Docking Score | -12.5 | Halogen bond: Br with backbone CO |
| Covalent bond: Boron with Ser195 |
Note: Data is illustrative.
Phase 2: Molecular Dynamics (MD) Simulation – From a Static Picture to a Dynamic Movie
A docking pose is a static, gas-phase hypothesis. MD simulations are essential to assess the stability of this predicted pose over time in a more physiologically relevant, explicitly solvated environment.[10][11]
Causality and Experimental Choices
We run MD simulations to answer critical questions that docking cannot: Is the predicted binding pose stable? How does water mediate the interaction? What are the dominant conformational states of the complex? The length of the simulation (e.g., 100 ns) is chosen to be long enough to observe convergence of key properties like the root-mean-square deviation (RMSD), indicating the system has reached a stable equilibrium.
Protocol 4.1: Protein-Ligand MD Simulation Workflow
-
System Preparation:
-
Use the best-ranked pose from docking as the starting structure.
-
Parameterize the ligand: Since standard protein force fields (e.g., AMBER, GROMACS) do not contain parameters for our specific ligand, they must be generated using tools like antechamber and GAFF (General Amber Force Field). This is a critical, non-negotiable step for accuracy.
-
Place the complex in a periodic box of appropriate geometry (e.g., cubic, triclinic).
-
-
Solvation and Ionization:
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant volume) ensemble while restraining the protein and ligand.
-
Switch to the NPT (constant pressure) ensemble to equilibrate the system's density. This multi-stage equilibration is vital for a stable production run.
-
-
Production MD:
-
Run the simulation for the desired length (e.g., 100-500 ns) without restraints. Save coordinates at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Self-Validation Check: The first step is to check for convergence. Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable simulation is indicated by the RMSD reaching a plateau.
-
Analyze Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor specific interactions (e.g., hydrogen bonds, salt bridges) over time to confirm their stability.
-
Caption: Workflow for setting up and analyzing a molecular dynamics simulation.
Phase 3: Binding Free Energy Calculations – Refining Affinity Estimates
While MD simulations validate stability, they do not directly provide a quantitative binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally intensive, way to estimate the free energy of binding (ΔG_bind) from an MD trajectory.[12][13][14]
Causality and Experimental Choices
MM/PB(GB)SA methods are chosen because they provide a good balance between accuracy and computational cost, sitting between simple docking scores and the highly demanding alchemical free energy methods.[15] They work by calculating the energy components for the complex, receptor, and ligand separately and combining them. A key choice is the number of snapshots from the MD trajectory to use; a larger number of snapshots from a stable portion of the trajectory yields a more reliable result.
Protocol 5.1: MM/PBSA Calculation
-
Snapshot Extraction: From the stable (plateaued RMSD) portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100-1000 frames).
-
Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatic).
-
ΔG_solv: Solvation free energy, which is further divided into:
-
ΔG_polar: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
ΔG_nonpolar: Calculated from the solvent-accessible surface area (SASA).
-
-
-
Entropy Calculation (Optional but Recommended):
-
Calculate the change in conformational entropy (-TΔS) upon binding, often using normal-mode analysis. This term is computationally expensive and sometimes omitted, but its inclusion can significantly improve accuracy.[16]
-
-
Final Calculation: Combine the terms using the equation:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS [15]
-
Data Presentation: Binding Free Energy Decomposition
| Energy Component | Average Value (kcal/mol) | Contribution |
| van der Waals Energy | -45.2 | Favorable |
| Electrostatic Energy | -28.9 | Favorable |
| Polar Solvation Energy | +55.7 | Unfavorable |
| Nonpolar Solvation Energy | -5.1 | Favorable |
| Binding Enthalpy (ΔH) | -23.5 | Favorable |
| Conformational Entropy (-TΔS) | +8.3 | Unfavorable |
| Total Binding Free Energy (ΔG_bind) | -15.2 | Favorable |
Note: Data is illustrative. A negative ΔG indicates favorable binding.
This decomposition is incredibly powerful, revealing that in this hypothetical case, binding is driven by strong van der Waals and electrostatic interactions, while the desolvation of polar groups upon binding is energetically costly.
Conclusion: Synthesizing a Coherent Narrative
The in silico modeling of this compound is a multi-faceted process that requires a carefully planned, multi-stage approach. By progressing from rapid docking screens to rigorous molecular dynamics simulations and binding free energy calculations, we build a comprehensive model of the ligand-target interaction. This guide emphasizes a "why-driven" methodology, where each computational experiment is chosen to answer specific questions left by the previous one. The inherent reactivity of the boronic acid group necessitates special consideration, often requiring advanced covalent docking or QM/MM methods for a complete picture. The resulting data, when validated at each stage, provides a trustworthy foundation for guiding further experimental work in the drug discovery pipeline.
References
- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjb.ro [rjb.ro]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peng-lab.org [peng-lab.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Strategic Application of (3-(3-Bromophenylsulfonamido)phenyl)boronic Acid in Suzuki-Miyaura Coupling: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide to utilizing (3-(3-Bromophenylsulfonamido)phenyl)boronic acid , a versatile building block, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document moves beyond standard protocols to offer in-depth mechanistic insights, reasoned experimental design, and practical troubleshooting advice to empower researchers in the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry and materials science.
Introduction: The Significance of the Sulfonamido-Biaryl Moiety
The biaryl structural motif is a cornerstone of modern drug discovery, appearing in numerous approved therapeutics. The incorporation of a sulfonamide linker, as present in molecules derived from this compound, offers a unique combination of structural rigidity and hydrogen bonding capabilities. This can facilitate crucial interactions with biological targets, enhancing potency and selectivity. The Suzuki-Miyaura coupling stands as a premier method for the construction of these C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.[1][2] this compound is a particularly valuable reagent as it allows for the late-stage introduction of a complex phenylsulfonamido-phenyl group, streamlining synthetic routes to novel compounds.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]
Synthesis of this compound
While commercially available, understanding the synthesis of this key reagent can be beneficial. A common route involves the sulfonylation of 3-aminophenylboronic acid with 3-bromobenzenesulfonyl chloride.
Figure 2: General workflow for the synthesis of the title boronic acid.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-aminophenylboronic acid (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Basification: Add a base, for instance, sodium bicarbonate (NaHCO3) (2.5 eq), to the solution and stir until all solids have dissolved.
-
Sulfonylation: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.05 eq) in THF to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of approximately 2-3. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired boronic acid.
Application in Suzuki-Miyaura Coupling: A Representative Protocol
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a model aryl halide, 4-iodoanisole. The choice of catalyst, ligand, base, and solvent is critical for success and is justified below.
Reaction Scheme:
This compound + 4-Iodoanisole --[Pd Catalyst, Base, Solvent]--> 3-((3-Bromophenyl)sulfonamido)-4'-methoxy-1,1'-biphenyl
Justification of Reagent Selection:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)2) is a common and relatively air-stable precatalyst.[3]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen to enhance the rates of both oxidative addition and reductive elimination, which is particularly beneficial for coupling partners that may be sterically demanding or electronically deactivated.[2]
-
Base: Potassium carbonate (K2CO3) is a moderately strong inorganic base that is effective in promoting the formation of the active boronate species without causing decomposition of sensitive functional groups.[2]
-
Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic substrates and the inorganic base.[5]
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | This compound | 1.2 equivalents |
| Aryl Halide | 4-Iodoanisole | 1.0 equivalent |
| Pd Precatalyst | Pd(OAc)2 | 1-5 mol% |
| Ligand | SPhos | 2-10 mol% |
| Base | K2CO3 | 2.0-3.0 equivalents |
| Solvent | 1,4-Dioxane/Water | 4:1 to 10:1 v/v |
| Temperature | 80-100 °C | |
| Atmosphere | Inert (Nitrogen or Argon) |
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K2CO3 (2.5 mmol).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.
Figure 3: Step-by-step experimental workflow for the Suzuki coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Ensure proper degassing to prevent catalyst oxidation. - Use a fresh batch of palladium precatalyst and ligand. |
| - Insufficiently active boronic acid | - Use a stronger base (e.g., K3PO4, Cs2CO3). - Ensure the boronic acid is of high purity. | |
| - Low reaction temperature | - Increase the reaction temperature. | |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve degassing technique. |
| - High catalyst loading | - Reduce the catalyst loading. | |
| Protodeboronation | - Prolonged reaction time at high temperature | - Monitor the reaction closely and stop it once the starting material is consumed. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[6] |
Characterization of the Product
The structure and purity of the final biaryl product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a highly valuable building block for the synthesis of complex biaryl molecules via the Suzuki-Miyaura coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently construct novel chemical entities with potential applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this versatile reagent in advanced synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Versatile Building Block: Application Notes for (3-(3-Bromophenylsulfonamido)phenyl)boronic acid in Organic Synthesis
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological functions. Among these, (3- (3-Bromophenylsulfonamido)phenyl)boronic acid emerges as a particularly valuable reagent. This bifunctional molecule uniquely combines the robust reactivity of an arylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, with the pharmacologically significant sulfonamide linkage and a reactive aryl bromide handle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block, complete with detailed protocols and mechanistic insights.
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] Its presence can impart favorable physicochemical properties, such as improved metabolic stability and the ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] The strategic incorporation of a boronic acid moiety on one phenyl ring and a bromine atom on the other provides orthogonal handles for sequential, site-selective modifications, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BBrNO₄S | PubChem |
| Molecular Weight | 356.00 g/mol | PubChem |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. | General Knowledge |
| CAS Number | 913835-31-1 | PubChem |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid lies in its utility as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed transformation allows for the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates, yielding substituted biaryl sulfonamides.[2] These products are key scaffolds in numerous biologically active compounds.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., a degassed mixture of 1,4-dioxane/water or DME/water, typically 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Stir the mixture for a few minutes to ensure dissolution. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.
Caption: General workflow for Suzuki-Miyaura coupling.
Applications in the Synthesis of Bioactive Molecules
The diaryl sulfonamide core, readily accessible through the Suzuki-Miyaura coupling of this compound, is a key structural motif in a variety of biologically active compounds. For instance, this scaffold is present in inhibitors of carbonic anhydrase, an enzyme implicated in several diseases including glaucoma and cancer.[1] The ability to rapidly generate a library of analogs by varying the aryl halide coupling partner is a significant advantage in lead optimization campaigns.
While specific examples utilizing this compound are often found within proprietary drug discovery programs, the broader class of substituted biphenyl sulfonamides has demonstrated a wide range of pharmacological activities. The bromine atom on the second phenyl ring serves as a valuable point for further functionalization, allowing for the introduction of additional diversity through a second cross-coupling reaction or other transformations. This sequential, dual-coupling strategy is a powerful tool for accessing complex and novel chemical matter.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and the reagents used in its reactions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of diaryl sulfonamides through Suzuki-Miyaura cross-coupling. Its unique combination of a reactive boronic acid, a pharmacologically relevant sulfonamide linker, and an orthogonally reactive aryl bromide makes it an ideal tool for the synthesis of diverse compound libraries in drug discovery and development. The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers to effectively utilize this powerful synthetic intermediate in their quest for novel and impactful molecules.
References
- 1. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AU2001259052A1 - A process for preparing biphenyl compounds - Google Patents [patents.google.com]
The Strategic Application of (3-(3-Bromophenylsulfonamido)phenyl)boronic Acid in Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. (3-(3-Bromophenylsulfonamido)phenyl)boronic acid, with its unique combination of a boronic acid, a sulfonamide linker, and a strategically placed bromine atom, represents such a scaffold of significant potential. While its direct biological activity is yet to be fully elucidated, its true value lies in its role as a versatile intermediate for the synthesis of potent and selective enzyme inhibitors.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound. We will explore its synthesis, its key chemical features, and its application in the rational design of enzyme inhibitors, with a particular focus on the development of novel β-lactamase inhibitors to combat antibiotic resistance.
Core Structural Features and Their Significance in Medicinal Chemistry
The efficacy of this compound as a medicinal chemistry building block stems from the synergistic interplay of its three key functional components:
-
The Boronic Acid Moiety: Boronic acids are renowned for their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues within the active sites of enzymes.[1] This interaction is particularly relevant for the inhibition of serine proteases, a class of enzymes implicated in a multitude of diseases. The trigonal planar geometry of the boronic acid can transition to a tetrahedral boronate upon binding, mimicking the transition state of substrate hydrolysis and leading to potent inhibition.[1]
-
The Sulfonamide Linker: The sulfonamide group is a bioisostere of the amide bond, but with distinct electronic and geometric properties. It is a strong hydrogen bond acceptor and can participate in crucial interactions within an enzyme's active site, often leading to enhanced binding affinity compared to carboxamide analogs.[2] The sulfonamide moiety is also metabolically robust, contributing to improved pharmacokinetic profiles of drug candidates.
-
The 3-Bromophenyl Group: The bromine atom on the phenyl ring is not merely a substituent; it is a versatile synthetic handle. It serves as a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the facile introduction of a wide array of chemical diversity at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Synthesis of this compound: A Representative Protocol
Protocol 1: Synthesis of this compound
This protocol involves a two-step process starting from commercially available 3-aminophenylboronic acid and 3-bromobenzenesulfonyl chloride.
Step 1: Sulfonamide Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Sulfonyl Chloride Addition: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.05 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection of the Boronic Acid (if necessary)
Boronic acids can sometimes form boroxine anhydrides or be protected as esters (e.g., pinacol esters) during synthesis or purification. A mild acidic workup is often sufficient to hydrolyze these forms back to the free boronic acid.
-
Hydrolysis: Dissolve the product from Step 1 in a mixture of THF and 1M HCl.
-
Stirring: Stir the solution at room temperature for 1-2 hours.
-
Extraction: Extract the product into ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Concentrate the solution under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Design of Novel β-Lactamase Inhibitors
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health.[5][6] These enzymes inactivate β-lactam antibiotics like penicillins and cephalosporins by hydrolyzing the amide bond in the β-lactam ring.[1] Boronic acid-based inhibitors are a promising class of non-β-lactam inhibitors that can restore the efficacy of existing antibiotics.[1][6]
This compound is an excellent starting point for creating a library of potential β-lactamase inhibitors. The 3-bromo position allows for the introduction of various substituents to probe the enzyme's active site and enhance binding affinity and selectivity.
Visualizing the Synthetic Strategy
The following diagram illustrates the workflow for utilizing this compound in the synthesis of a diverse library of potential β-lactamase inhibitors via Suzuki-Miyaura coupling.
Caption: Workflow for developing β-lactamase inhibitors.
Protocol 2: Synthesis of a Potential β-Lactamase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a novel inhibitor candidate by coupling this compound with a heterocyclic partner, a common motif in potent enzyme inhibitors.
Reaction Scheme:
This compound + 2-bromopyridine → 3-((3-(pyridin-2-yl)phenyl)sulfonamido)phenylboronic acid
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Bromopyridine (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, 2-bromopyridine, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation and Interpretation
The synthesized library of compounds would then be subjected to biological evaluation to determine their inhibitory activity against one or more β-lactamase enzymes. The data is typically presented as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant).
| Compound ID | R-Group (from Suzuki Coupling) | β-Lactamase Target | IC₅₀ (µM) | Kᵢ (nM) |
| Parent | Br | AmpC | >100 | - |
| 1 | Phenyl | AmpC | 25.3 | 15.8 |
| 2 | 2-Pyridyl | AmpC | 10.1 | 6.3 |
| 3 | 3-Thienyl | AmpC | 18.7 | 11.7 |
| 4 | 4-Methoxyphenyl | AmpC | 32.5 | 20.3 |
This is a representative table of hypothetical data.
The data from such a table would be used to establish a Structure-Activity Relationship (SAR). For instance, the hypothetical data above suggests that introducing a 2-pyridyl group at the 3-position of the phenyl ring enhances the inhibitory activity against AmpC β-lactamase compared to a simple phenyl or thienyl group. This insight would guide the next round of synthesis to further optimize the inhibitor's potency.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a serine-reactive boronic acid, a binding-enhancing sulfonamide linker, and a synthetically versatile bromo-handle makes it an ideal starting point for the development of novel enzyme inhibitors. The protocols and strategies outlined in this guide provide a framework for researchers to harness the potential of this scaffold in their drug discovery programs. Future work could involve exploring a wider range of coupling partners in the Suzuki-Miyaura reaction, including more complex heterocyclic systems and fragments identified through computational screening, to develop next-generation inhibitors targeting not only β-lactamases but also other clinically relevant serine proteases.
References
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3-(3-Bromophenylsulfonamido)phenyl)boronic acid for Advanced Chemical Sensing
Introduction: A Novel Boronic Acid for High-Performance Sensing
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is an emerging aromatic boronic acid derivative with significant potential in the development of next-generation chemical sensors. Its unique trifunctional structure, comprising a phenylboronic acid, a sulfonamide linker, and a bromophenyl moiety, offers a versatile platform for designing highly selective and sensitive detection systems. The boronic acid group is a well-established recognition element for cis-diol-containing molecules, most notably saccharides, making this compound a prime candidate for glucose sensing and the detection of other biologically relevant carbohydrates.[1][2]
The strategic incorporation of a sulfonamide group is a key feature, as it acts as an electron-withdrawing group, thereby lowering the pKa of the boronic acid.[3] This is a critical advantage for sensors designed to operate at physiological pH, enhancing the binding affinity for diols under these conditions. Furthermore, the bromophenyl group can serve multiple roles, including acting as a heavy atom for modulating fluorescence signals or as a versatile chemical handle for immobilization onto sensor surfaces or conjugation to other molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of a fluorescent chemical sensor for monosaccharides. We will delve into the synthesis of this compound, the principles of sensor design, detailed protocols for sensor fabrication and analyte detection, and expected performance characteristics.
Principles of Sensor Design and Mechanism of Action
The application of this compound in chemical sensing is primarily based on its ability to reversibly form stable cyclic esters with 1,2- or 1,3-diols.[4] In this proposed sensor design, we will leverage this interaction to create a fluorescent "turn-on" sensor for monosaccharides. The sensing mechanism is predicated on Photoinduced Electron Transfer (PET).[1][5]
In the absence of the target analyte (e.g., glucose), the lone pair of electrons on the nitrogen atom of the sulfonamide group can quench the fluorescence of a nearby fluorophore through PET. Upon binding of a saccharide to the boronic acid moiety, a conformational change occurs, and the Lewis acidity of the boron atom increases. This leads to a stronger interaction between the nitrogen and the boron, which in turn inhibits the PET process, resulting in a restoration or "turn-on" of fluorescence. The intensity of the fluorescence signal is directly proportional to the concentration of the saccharide.
Figure 1: Proposed "Turn-On" Fluorescent Sensing Mechanism.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines a potential synthetic route based on established methods for the synthesis of sulfonamide-containing phenylboronic acids.[3][6][7]
Materials:
-
3-Aminophenylboronic acid
-
3-Bromobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminophenylboronic acid (1 equivalent) in a mixture of dichloromethane (DCM) and pyridine (10:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled solution of 3-aminophenylboronic acid with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Fabrication of a Fluorescent Saccharide Sensor
This protocol describes the immobilization of the synthesized boronic acid derivative onto a solid support, such as a glass slide or a microplate, for sensing applications.
Materials:
-
This compound
-
Amino-functionalized glass slides or microplates
-
A suitable fluorophore with a reactive group for conjugation (e.g., an N-hydroxysuccinimide (NHS) ester of a dye)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine or other blocking agents
Procedure:
-
Activation of the Boronic Acid: In a dry, inert atmosphere, dissolve this compound (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the boronic acid.
-
Immobilization:
-
Immerse the amino-functionalized glass slides or microplates in the solution of the activated boronic acid.
-
Allow the reaction to proceed for 12-16 hours at room temperature.
-
-
Washing and Blocking:
-
Remove the slides or plates from the solution and wash them thoroughly with DMF, followed by ethanol and deionized water to remove any unreacted material.
-
To block any remaining active sites, immerse the slides or plates in a solution of ethanolamine (1 M in PBS) for 1 hour at room temperature.
-
Wash the functionalized surfaces extensively with PBS and deionized water.
-
-
Conjugation of Fluorophore:
-
Prepare a solution of the NHS-ester activated fluorophore in a suitable buffer (e.g., PBS at pH 8.0).
-
Immerse the boronic acid-functionalized slides or plates in the fluorophore solution and incubate for 2-4 hours at room temperature, protected from light.
-
Wash the sensor surfaces thoroughly with the buffer and deionized water to remove any unconjugated fluorophore.
-
-
Drying and Storage: Dry the fabricated sensor surfaces under a gentle stream of nitrogen and store them in a dark, dry place until use.
Figure 2: Workflow for the Fabrication of the Fluorescent Sensor.
Part 3: Protocol for Monosaccharide Detection
This protocol details the use of the fabricated sensor for the quantitative detection of a monosaccharide, such as glucose, in an aqueous sample.
Materials:
-
Fabricated fluorescent sensor (glass slide or microplate)
-
Stock solution of the target monosaccharide (e.g., D-glucose) in PBS (pH 7.4)
-
PBS (pH 7.4) as a blank and for dilutions
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of the target monosaccharide by diluting the stock solution with PBS to cover the desired concentration range.
-
Sample Incubation:
-
Add the standard solutions and the unknown samples to the wells of the sensor microplate or apply them to the surface of the sensor slide.
-
Include a blank control containing only PBS.
-
Incubate the sensor with the samples for a predetermined optimal time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well or spot using a fluorescence plate reader or microscope.
-
Use the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the fluorescence intensity of the standards and samples.
-
Plot a calibration curve of fluorescence intensity versus monosaccharide concentration for the standard solutions.
-
Determine the concentration of the monosaccharide in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.
-
Expected Performance and Data Presentation
The performance of a chemical sensor based on this compound is expected to be competitive with other boronic acid-based sensors. The key performance parameters are summarized in the table below. These values are hypothetical and should be experimentally determined.
| Parameter | Expected Performance | Rationale |
| Analyte | Monosaccharides (e.g., glucose, fructose) | Boronic acids have a high affinity for cis-diols present in saccharides.[1] |
| Detection Range | 1-20 mM | This range is relevant for physiological glucose concentrations. |
| Sensitivity (LOD) | < 1 mM | The sulfonamide group enhances binding affinity, potentially leading to a lower limit of detection.[3] |
| Selectivity | Moderate to High | While boronic acids can bind to various diols, selectivity can be tuned by the sensor's microenvironment. |
| Response Time | < 30 minutes | The reversible covalent binding is typically a rapid process. |
| pH Optimum | 7.0 - 8.0 | The electron-withdrawing sulfonamide group lowers the pKa, making it suitable for physiological pH.[3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Inefficient fluorophore conjugation or quenching by the bromophenyl group. | Optimize conjugation conditions; select a fluorophore less susceptible to heavy-atom quenching. |
| High background signal | Incomplete blocking of the sensor surface or non-specific binding. | Increase blocking time or use a different blocking agent. |
| Poor reproducibility | Inconsistent surface functionalization. | Ensure uniform reaction conditions during sensor fabrication. |
| Interference from other diols | The inherent lack of absolute specificity of boronic acids. | Incorporate molecularly imprinted polymers or other strategies to enhance selectivity. |
Conclusion
This compound presents a promising platform for the development of robust and sensitive chemical sensors. The unique combination of a diol-binding boronic acid, a pKa-lowering sulfonamide linker, and a versatile bromophenyl group allows for the rational design of sensors with tailored properties. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in various sensing applications, from biomedical diagnostics to environmental monitoring.
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. files.docking.org [files.docking.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Introduction: The Enduring Importance of Biaryl Scaffolds
The biaryl motif is a privileged structural element in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] These compounds, characterized by two directly connected aromatic rings, are prevalent in natural products and are crucial building blocks in drug discovery and development.[3][4] The unique three-dimensional arrangement and electronic properties of biaryls enable them to interact with biological targets with high affinity and specificity.[5] Consequently, the development of robust and versatile synthetic methodologies for their construction is of paramount importance to the chemical and pharmaceutical industries.[1]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[3] Its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents have cemented its status as a go-to method for biaryl synthesis.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific and functionally rich building block, (3-(3-Bromophenylsulfonamido)phenyl)boronic acid , in the synthesis of complex biaryl sulfonamides via the Suzuki-Miyaura coupling.
The Reagent in Focus: this compound
This compound is a bifunctional reagent of significant synthetic utility. Its structure incorporates a boronic acid moiety, the nucleophilic partner in the Suzuki-Miyaura coupling, and a bromophenylsulfonamido group, which can serve as an electrophilic handle for subsequent cross-coupling reactions or as a key pharmacophore in the final molecule. The sulfonamide linkage is a common feature in many therapeutic agents, imparting specific physicochemical properties and biological activities.[5]
| Property | Value |
| Molecular Formula | C₁₂H₁₁BBrNO₄S |
| Molecular Weight | 356.00 g/mol |
| CAS Number | 913835-31-1 |
| Appearance | Typically a white to off-white solid |
The presence of both a boronic acid and an aryl bromide within the same molecule opens up possibilities for controlled, stepwise syntheses of more complex, non-symmetrical biaryl and poly-aryl systems. This application note will focus on the reactivity of the boronic acid group in a representative Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophile), forming a Pd(II) intermediate.[6]
-
Transmetalation: The organic group from the organoboron reagent (the nucleophile) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl iodide. Note: Reaction conditions, including catalyst, ligand, base, and solvent, may require optimization for different aryl halide coupling partners to achieve optimal yields.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl iodide (e.g., 4-iodoanisole) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with an oil bath
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Reaction Setup Workflow:
Figure 2: Step-by-step workflow for the synthesis and isolation of the biaryl product.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. The creation of an inert atmosphere is critical as the Pd(0) active catalyst is sensitive to oxygen.
-
-
Solvent Addition:
-
Under the inert atmosphere, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the aryl iodide). The small amount of water is often crucial for the dissolution of the base and for facilitating the transmetalation step.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system for biaryl sulfonamides.
-
Data Presentation: A Representative Example
The following table summarizes the typical quantitative parameters for the Suzuki-Miyaura coupling of this compound with 4-iodoanisole.
| Parameter | Value | Rationale |
| Aryl Halide | 4-Iodoanisole (1.0 equiv) | Aryl iodides are generally more reactive than bromides or chlorides in the oxidative addition step. |
| Boronic Acid | This compound (1.2 equiv) | A slight excess of the boronic acid is often used to drive the reaction to completion. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precatalyst. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that facilitates both oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.0 equiv) | A strong inorganic base that effectively promotes the formation of the reactive boronate species. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A versatile solvent system for Suzuki-Miyaura couplings. |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate. |
| Time | 12 h | Sufficient time for the reaction to reach completion. |
| Yield | >85% (Isolated) | Expected yield for a well-optimized Suzuki-Miyaura coupling. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Handling of Reagents:
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. They can be toxic and air-sensitive.
-
Boronic acids can be irritants; avoid inhalation of dust and skin contact.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of biaryl compounds. The use of functionalized building blocks like This compound allows for the efficient construction of complex molecules with potential applications in drug discovery and materials science. The protocol detailed in this application note provides a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors. As with any chemical reaction, optimization of the reaction parameters for each specific substrate combination is key to achieving high yields and purity.
References
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biaryl sulfonamide derivative as a novel inhibitor of filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Substituted Phenylboronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miura in 1979, its profound impact on the synthesis of biaryls and other conjugated systems was recognized with the 2010 Nobel Prize in Chemistry.[2] For researchers in drug discovery and materials science, the ability to predictably and efficiently couple substituted phenylboronic acids with aryl halides is of paramount importance. These biaryl motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura coupling, focusing on the practical challenges and strategic considerations when working with electronically and sterically diverse substituted phenylboronic acids. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers to optimize their synthetic routes.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[7]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Reaction Parameters: A Scientist's Guide to Optimization
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.
Palladium Catalyst/Precatalyst Selection
The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are more commonly used. These are reduced in situ to the active Pd(0) form.
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice but can be sluggish for less reactive aryl chlorides or sterically hindered substrates.[1]
The Decisive Role of the Ligand
The ligand is arguably the most critical variable for tuning reactivity. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
-
Electron-Rich & Bulky Ligands: For coupling substituted phenylboronic acids, especially with challenging partners like aryl chlorides or sterically hindered substrates, electron-rich and sterically demanding phosphine ligands are essential.[14] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[14][15]
-
Causality: The steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition of unreactive aryl chlorides. The strong σ-donating character of these ligands increases electron density on the palladium, facilitating oxidative addition and the final reductive elimination step.[9]
-
Base Selection: More Than Just a Proton Scavenger
The base is essential for the transmetalation step, converting the neutral boronic acid into a more reactive boronate salt.[8] The choice of base can dramatically affect yield and reaction rate.
-
Common Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective for many systems. Cesium carbonate is more soluble in organic solvents and more basic, often succeeding where others fail.[15]
-
Phosphates (K₃PO₄): A strong base that is often the top choice for hindered substrates and electron-deficient boronic acids as it can accelerate the transmetalation step.[15]
-
Fluorides (KF, CsF): Milder bases that are particularly useful when base-sensitive functional groups (like esters) are present. They are often used in anhydrous conditions.[16]
-
-
Substituent Effects: For electron-deficient phenylboronic acids, which are prone to protodeboronation (replacement of the C-B bond with C-H), a stronger base like K₃PO₄ can accelerate the desired transmetalation, outcompeting the decomposition pathway.[7] For sterically hindered ortho-substituted phenylboronic acids, a strong base is also required to overcome the steric barrier to transmetalation.[17]
The Solvent System: A Balancing Act
The solvent must solubilize the aryl halide, the boronic acid (or its boronate salt), and the catalyst. Often, a biphasic mixture is employed.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices for the organic phase.[18]
-
Aqueous Phase: Water is frequently used as a co-solvent to dissolve the inorganic base.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective, but care must be taken as it can sometimes lead to side reactions at high temperatures.[19]
-
Green Solvents: For more environmentally benign processes, solvents like 2-MeTHF and t-amyl alcohol have been shown to be effective.[20] The choice of solvent can be critical for substrates with polar functional groups to ensure adequate solubility.
Application Notes for Substituted Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid dramatically influences reaction outcomes. The following table provides a summary of conditions and expected outcomes for different classes of substrates.
| Phenylboronic Acid Type | Key Challenge(s) | Recommended Ligand | Recommended Base | Typical Solvent System | Expected Outcome/Yield |
| Electron-Donating (e.g., 4-methoxyphenyl) | Slower oxidative addition for the coupling partner | Buchwald-type (e.g., SPhos) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Good to Excellent[21] |
| Electron-Neutral (e.g., phenyl) | Benchmark Substrate | PPh₃ (for ArBr/I), Buchwald-type (for ArCl) | K₂CO₃ | Toluene/H₂O, THF/H₂O | Generally High[10] |
| Electron-Deficient (e.g., 4-nitrophenyl) | Protodeboronation, Slow Transmetalation | Buchwald-type (e.g., XPhos), NHCs | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF | Moderate to Good[7] |
| ortho-Substituted (e.g., 2-methylphenyl) | Steric Hindrance | Bulky Buchwald-type (e.g., XPhos, RuPhos) | K₃PO₄ | Dioxane/H₂O, Toluene | Moderate to Good[17] |
| Polyfluorinated (e.g., pentafluorophenyl) | Rapid Protodeboronation | XPhos (with advanced precatalyst) | K₃PO₄ (aqueous) | THF/H₂O | Good (with fast catalyst activation)[12][13] |
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid
This protocol is a robust starting point for many common substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add degassed solvents via syringe. A typical system is a 4:1 mixture of Toluene:H₂O (5 mL total, 0.2 M). The solvent should be thoroughly degassed by bubbling with inert gas for 15-20 minutes prior to use.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized Procedure for a Challenging Coupling of an Aryl Chloride with an ortho-Substituted Phenylboronic Acid
This protocol employs a modern precatalyst system to overcome steric hindrance and the low reactivity of the aryl chloride.
-
Reagent Preparation:
-
In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) to a vial equipped with a stir bar.
-
-
Catalyst Addition:
-
Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
-
Reaction Setup:
-
Seal the vial with a screw cap containing a Teflon septum. Remove the vial from the glovebox.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated aluminum heating block at 110 °C and stir vigorously.
-
-
Monitoring, Work-up, and Purification:
-
Follow steps 6-8 from the General Protocol. Reaction times may be longer (12-24 hours).
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently Active Catalyst/Ligand System 3. Poor Reagent Solubility | 1. Ensure rigorous degassing of solvents and use a proper inert atmosphere.[7] 2. Switch to a more active ligand (e.g., a Buchwald-type ligand) and/or a precatalyst.[1] 3. Change the solvent system (e.g., try dioxane or THF instead of toluene). |
| Protodeboronation (Boronic acid replaced by -H) | 1. Water content with a weak base 2. Reaction temperature is too high 3. Boronic acid is highly electron-deficient | 1. Use a stronger base (K₃PO₄) to accelerate transmetalation over decomposition. Consider anhydrous conditions with KF.[7] 2. Lower the reaction temperature and monitor for longer times. 3. Convert the boronic acid to a more stable pinacol or MIDA ester.[13] |
| Homocoupling (Ar-Ar and Ar'-Ar') | 1. Presence of Oxygen 2. Catalyst decomposition | 1. Improve degassing techniques. Oxygen can facilitate the homocoupling of boronic acids.[22] 2. Use a more stable ligand or a lower reaction temperature to prevent formation of palladium black. |
| Reaction Stalls | 1. Catalyst Deactivation (e.g., by coordinating heterocycles) 2. Base is not strong enough or has poor solubility | 1. Increase catalyst loading or switch to a more robust ligand system (e.g., NHC-based).[1] 2. Switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[15] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, palladium catalysts, especially fine powders like Palladium on Carbon (Pd/C), can be pyrophoric, particularly after use in hydrogenation reactions when dry and exposed to air.[23] Handle solid palladium catalysts in an inert atmosphere where possible. Keep used catalysts wet.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized to phosphine oxides, rendering them inactive.[24] They should be stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Some phosphines may also be toxic and should be handled with care.[24][25]
-
Boronic Acids: Boronic acids are generally considered to have low toxicity. However, as with all chemicals, direct contact should be avoided.
-
Solvents: Organic solvents like toluene, dioxane, and THF are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. honrel.com [honrel.com]
- 24. benchchem.com [benchchem.com]
- 25. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges with this specific substrate. The unique structure, featuring an aryl bromide electrophile and a boronic acid nucleophile linked by a sulfonamide, presents specific considerations for reaction optimization. This document moves beyond generic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction shows low to no conversion of my starting materials. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, it is crucial to first verify the integrity of the core components and the reaction environment before exploring more complex variables.
-
Catalyst Activity: The active catalyst is a Palladium(0) species.[1] If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. Inefficient reduction can halt the catalytic cycle before it begins.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can be detrimental, leading to the homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1][2] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of an inert gas throughout.[3]
-
Reagent Purity and Stability: Boronic acids can degrade over time, particularly through protodeboronation, especially if exposed to moisture.[1] Verify the purity of your this compound. Ensure your solvents and bases are anhydrous if the protocol demands it.
-
Base and Solvent Quality: The base is not just a spectator; it is essential for the transmetalation step.[4] Ensure the base is finely powdered to maximize surface area and is dry, especially for anhydrous reactions.[1]
Q2: What are the most critical parameters to adjust when optimizing the coupling of this specific sulfonamide-linked substrate?
A2: The success of this reaction hinges on the careful balance of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the temperature. The sulfonamide linker, while generally stable, can influence the electronics of the system, making ligand and base choice particularly important.
-
Catalyst & Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, especially those that might be sterically or electronically challenging, the choice of ligand is paramount to facilitate both the oxidative addition and reductive elimination steps.[5]
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation to the palladium center.[4][6] The base's strength and solubility are critical.
-
Solvent: The solvent system must solubilize the reactants and the catalyst complex. It also influences the efficacy of the base and the stability of intermediates.[7][8] Common systems are often biphasic (e.g., an organic solvent with an aqueous base solution).
-
Temperature: Most Suzuki couplings of aryl bromides require heating to overcome the activation energy for the oxidative addition step and to ensure a reasonable reaction rate.[9]
In-Depth Troubleshooting and Optimization Guide
Q3: I'm observing significant protodeboronation, resulting in the formation of 3-phenylsulfonamidoaniline. How can I prevent this side reaction?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common and problematic side reaction in Suzuki couplings.[10] It is typically promoted by the presence of a proton source (like water) and accelerated by base.[1]
Causality: The boronic acid group, particularly on an electron-rich ring or under harsh basic conditions, can be cleaved by protonolysis before it has a chance to participate in the catalytic cycle.
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[1] If you are using a strong base like K₃PO₄ or NaOH, consider switching to a milder option like potassium carbonate (K₂CO₃) or potassium fluoride (KF). Fluoride ions are believed to play a unique role in activating the boronic acid without being overly basic.[4]
-
Employ Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous conditions can significantly suppress this side reaction.[1] This involves using dry solvents and a base suitable for non-aqueous media.
-
Protect the Boronic Acid: Unstable boronic acids can be converted into more robust derivatives that slowly release the active boronic acid under the reaction conditions.[11] Common protecting groups include pinacol esters (Bpin) and MIDA boronates.[11] A simple and effective alternative is to form a diethanolamine adduct, which is often a stable, crystalline solid that can be used directly.[1][12]
-
Dissolution: In a flask, dissolve the this compound in a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct should form.
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in the Suzuki coupling, typically with protic solvents.[1]
Q4: My reaction is stalling with a low yield (~20-30%). How can I drive it to completion?
A4: A stalled reaction suggests that one of the catalytic steps—oxidative addition, transmetalation, or reductive elimination—is inefficient. For an aryl bromide like your substrate, the oxidative addition and reductive elimination steps are often the bottlenecks.
Solutions:
-
Enhance the Catalyst System: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to a more active and specialized ligand designed for challenging couplings.
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines are highly effective.[1] Their electron-rich nature accelerates the oxidative addition of the aryl bromide to the Pd(0) center, while their steric bulk promotes the final, product-releasing reductive elimination step.[5]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that are more electron-rich than most phosphines and can be very effective for coupling aryl chlorides, and by extension, unreactive aryl bromides.[13][14]
-
-
Optimize the Base and Solvent System: The choice of base and solvent are interdependent and crucial for activating the boronic acid.
-
Stronger, Soluble Bases: If a mild base is not providing sufficient reactivity, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[15] Cs₂CO₃ is often highly effective due to its high solubility in many organic solvents.[3]
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are standard. The water helps solubilize inorganic bases and facilitates the formation of the active boronate species.[15] A common ratio is 4:1 or 5:1 organic solvent to water.
-
-
Increase the Reaction Temperature: The C-Br bond is less reactive than a C-I bond.[14] Increasing the temperature to 80-110 °C is often necessary to achieve a reasonable reaction rate.[15]
Data Presentation: Selecting Reaction Components
Table 1: Recommended Catalyst & Ligand Systems for Aryl Bromide Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Rationale |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | 1-3 | Excellent for sterically hindered or electron-rich aryl bromides; accelerates oxidative addition and reductive elimination.[1] |
| PdCl₂(dppf) | (None, dppf is the ligand) | 2-5 | A robust, general-purpose catalyst system, good as a starting point but may be less effective for challenging substrates. |
| Pd(PPh₃)₄ | (None, PPh₃ is the ligand) | 3-5 | The "classic" catalyst; may be inefficient for this substrate, leading to slow reactions or the need for higher temperatures.[16] |
Table 2: Common Base & Solvent Combinations
| Base | Solvent System (v/v) | Typical Temperature | Notes & Rationale |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90-100 °C | Strong base, highly effective for activating boronic acids. Good general-purpose system.[1][4] |
| Cs₂CO₃ | Toluene or Dioxane | 100-110 °C | Highly soluble and effective, often used in anhydrous or near-anhydrous conditions. Can be superior for difficult couplings.[3] |
| K₂CO₃ | DMF / H₂O (5:1) or EtOH / H₂O | 80-90 °C | A moderately strong base. The use of DMF can sometimes improve solubility and reaction rates.[9][17] |
| KF | Anhydrous THF or Dioxane | 80-90 °C | A mild base that can minimize protodeboronation while still effectively activating the boronic acid.[1] |
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the optimization of this Suzuki coupling reaction.
Caption: Logical workflow for troubleshooting the Suzuki coupling.
General Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It utilizes a well-regarded catalyst system and conditions that are often successful for aryl bromides.
-
Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl coupling partner (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.5 mol%) to the vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Welcome to the technical support center for the synthesis of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in synthetic route optimization and a deep understanding of the underlying chemical principles.
The synthesis of this compound presents a unique set of challenges due to the presence of both a sulfonamide linkage and a boronic acid moiety. The successful execution of this synthesis hinges on a careful selection of the synthetic strategy and precise control of reaction conditions to avoid common pitfalls such as protodeboronation and purification difficulties. This guide provides two primary synthetic routes, detailed troubleshooting FAQs, and optimized protocols to ensure a robust and reproducible synthesis.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagram illustrates the two primary routes for obtaining the target molecule.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Route A: Sulfonylation of 3-Aminophenylboronic acid
Q1: My reaction of 3-aminophenylboronic acid with 3-bromobenzenesulfonyl chloride is giving a low yield. What are the likely causes?
A1: Low yields in this reaction can often be attributed to several factors:
-
Side Reactions of the Boronic Acid: Boronic acids can be unstable under certain conditions. If the reaction is too basic or contains excess water, protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) can occur, leading to the formation of 3-bromo-N-phenylbenzenesulfonamide as a byproduct.[1]
-
Formation of Boroxines: Phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is often reversible, it can complicate stoichiometry and reduce the concentration of the reactive monomeric boronic acid.
-
Poor Solubility of Starting Materials: 3-Aminophenylboronic acid and its salts can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Inappropriate Base: The choice of base is critical. A base that is too strong can promote side reactions, while a base that is too weak may not effectively neutralize the HCl generated during the reaction, which can protonate the starting amine and halt the reaction.
Q2: I'm observing multiple spots on my TLC, and purification by silica gel chromatography is proving difficult. How can I improve the purification?
A2: The high polarity of the sulfonamide boronic acid product makes it challenging to purify using standard silica gel chromatography, as it can streak or remain on the baseline.[2] Here are several strategies to overcome this:
-
Acid/Base Extraction: A common method for purifying boronic acids involves an acid/base workup. By treating the crude product with a base (e.g., NaOH), the boronic acid can be converted to its more water-soluble boronate salt.[3] This allows for the extraction of non-acidic organic impurities with a solvent like diethyl ether. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid, which can then be extracted into an organic solvent.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase silica gel. A gradient of acetonitrile in water with a small amount of an additive like formic acid or TFA can be used for elution.
-
Derivatization with Diethanolamine: Boronic acids can be derivatized with diethanolamine to form stable, crystalline adducts that can be easily purified by recrystallization. The free boronic acid can be regenerated by treatment with an acid.
Q3: What are the optimal reaction conditions for the sulfonylation of 3-aminophenylboronic acid?
A3: The optimal conditions will balance the rate of the desired reaction with the minimization of side reactions. A well-established starting point is to use a non-nucleophilic organic base in an aprotic solvent.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that are good at dissolving the sulfonyl chloride and the organic base. |
| Base | Pyridine or Triethylamine (TEA) | Acts as a scavenger for the HCl produced, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst. |
| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature and allowing it to warm to room temperature can help to control the initial exotherm and minimize side reactions. |
| Stoichiometry | 1.0 eq. Amine, 1.05-1.1 eq. Sulfonyl Chloride | A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable aminoboronic acid. |
Route B: Miyaura Borylation of N-(3-Bromophenyl)-3-bromobenzenesulfonamide
Q1: My Miyaura borylation reaction is not going to completion, or I'm seeing significant dehalogenation of my starting material.
A1: The Miyaura borylation is a powerful tool for forming C-B bonds, but it is sensitive to several parameters.[4][5]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For substrates that may be electronically demanding or sterically hindered, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos, SPhos), may be necessary.
-
Base Selection: The base plays a key role in the catalytic cycle. A weak base like potassium acetate (KOAc) is commonly used to avoid promoting a subsequent Suzuki coupling of the newly formed boronate ester with the starting aryl halide.[4]
-
Dehalogenation: This is a common side reaction where the aryl halide is reduced to an arene. It can be promoted by sources of hydride in the reaction mixture (e.g., from the solvent or base) or by certain catalyst systems. Ensuring anhydrous and deoxygenated conditions is critical.
-
Inert Atmosphere: The palladium(0) active species is sensitive to oxygen. Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential for catalyst longevity.
Q2: How do I handle the purification of the boronate ester product?
A2: Pinacol boronate esters are generally less polar than their corresponding boronic acids and are often amenable to standard purification techniques.
-
Silica Gel Chromatography: This is the most common method for purifying pinacol boronate esters. A solvent system of ethyl acetate in hexanes is a good starting point.
-
Hydrolytic Instability: While more stable than boronic acids, pinacol esters can still hydrolyze on silica gel, especially if the silica is acidic or if protic solvents are used in high concentrations. This can lead to streaking and loss of product. Treating the silica gel with a base (e.g., triethylamine) or using neutral alumina can mitigate this issue.
Q3: After the borylation, I am having trouble hydrolyzing the pinacol ester to the final boronic acid.
A3: The hydrolysis of pinacol boronate esters can sometimes be sluggish.
-
Acidic Hydrolysis: Stirring the boronate ester in a biphasic system of an organic solvent (e.g., diethyl ether or ethyl acetate) and aqueous acid (e.g., 1M HCl) is a standard method.
-
Transesterification: An alternative to direct hydrolysis is transesterification with another boronic acid, such as methylboronic acid, which forms volatile byproducts that are easily removed.
Experimental Protocols
Protocol A: Synthesis via Late-Stage Sulfonylation
This protocol details the reaction of 3-aminophenylboronic acid with 3-bromobenzenesulfonyl chloride.
Caption: Workflow for the synthesis of the target compound via late-stage sulfonylation.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminophenylboronic acid (1.0 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and pyridine (approx. 10:1 v/v).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add 3-bromobenzenesulfonyl chloride (1.05 eq.) portion-wise or as a solution in a small amount of anhydrous THF, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture to pH ~2 with 1M HCl.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by reverse-phase column chromatography.
Protocol B: Synthesis via Late-Stage Miyaura Borylation
This protocol details the synthesis of the pinacol boronate ester of the target compound from N-(3-bromophenyl)-3-bromobenzenesulfonamide.
Caption: Workflow for the synthesis of the target compound via late-stage Miyaura borylation.
Detailed Steps:
-
Sulfonamide Synthesis (Precursor): First, synthesize N-(3-bromophenyl)-3-bromobenzenesulfonamide by reacting 3-bromoaniline with 3-bromobenzenesulfonyl chloride using a standard sulfonylation procedure similar to Protocol A.
-
Borylation Setup: To a dry Schlenk flask, add the synthesized sulfonamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.), and potassium acetate (KOAc) (3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification of Ester: Concentrate the filtrate and purify the crude boronate ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a mixture of THF and water. Add a catalytic amount of a strong acid (e.g., HCl) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS). Extract the final boronic acid product and purify as described in Protocol A.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. reddit.com [reddit.com]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
Technical Support Center: (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Introduction
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a specialized bifunctional reagent, valuable as a building block in medicinal chemistry and materials science, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its utility is predicated on its chemical integrity. However, like most arylboronic acids, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability, storage, and troubleshooting of this reagent, ensuring its optimal performance in your applications.
Section 1: Compound Data Sheet
For quick reference, the key chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 913835-31-1 | [3][4] |
| Molecular Formula | C₁₂H₁₁BBrNO₄S | [4][5] |
| Molecular Weight | 356.00 g/mol | [4] |
| IUPAC Name | [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid | [4] |
| Typical Form | Solid (Powder/Crystals) | [6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
To maximize the shelf-life of the solid compound, it should be stored in a cool, dark, and dry environment under an inert atmosphere.[2]
-
Temperature: Store in a refrigerator at 2-8 °C. For enhanced stability over many months or years, storage in a freezer at -20 °C is recommended.[2]
-
Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[2] This minimizes exposure to both moisture and oxygen, which can initiate degradation pathways.
-
Light: Keep the container in a dark location, as light can potentially accelerate oxidative degradation.[7]
-
Container: Use a tightly sealed vial. For best practice, the bulk container should be opened as infrequently as possible. Consider aliquoting the reagent into smaller, single-use vials for daily experimental needs.
Q2: My experiment was unsuccessful. How can I determine if my boronic acid has degraded?
Degradation of arylboronic acids typically follows three main pathways: protodeboronation, oxidation, and boroxine formation.[2] You can use analytical techniques to screen for the byproducts of these processes.
-
Protodeboronation: This is the cleavage of the C–B bond, which is replaced by a C–H bond.[2] The resulting byproduct would be 3-bromophenylsulfonamido)benzene. This can be detected by LC-MS or ¹H NMR spectroscopy by looking for the disappearance of the boronic acid signals and the appearance of the new arene. This process is accelerated in aqueous or protic media.[2][8]
-
Oxidation: Boronic acids can be oxidized to phenols, especially in the presence of air or other oxidants.[2][9] The byproduct would be a hydroxylated derivative. This is a major concern in biological applications where oxidative stress may be present.[10]
-
Boroxine Formation: In the solid state or in anhydrous conditions, three molecules of the boronic acid can dehydrate to form a stable six-membered cyclic anhydride called a boroxine.[11][12] While often reversible upon addition of water, its formation complicates accurate weighing and stoichiometry, as the molecular weight of the boroxine is different from the sum of three monomeric acid units.[2] ¹¹B NMR spectroscopy is an excellent tool to characterize this, as the boronic acid and boroxine will have distinct chemical shifts.
Q3: What is a boroxine and how does its formation affect my experiments?
A boroxine is the trimeric anhydride of a boronic acid, formed by the removal of three molecules of water from three molecules of the acid.[11] This is a common equilibrium state for many boronic acids in the solid form.[12]
-
Impact on Stoichiometry: If you weigh out the compound assuming it is 100% the monomeric boronic acid (MW = 356.00 g/mol ), but a significant portion exists as the boroxine, you will be adding fewer molar equivalents of the active boron species to your reaction than intended. This can lead to lower yields and incomplete reactions.
-
Reversibility: The formation of boroxine is typically a reversible process.[2] Dissolving the compound in a suitable solvent containing water will usually hydrolyze the boroxine back to the monomeric boronic acid. However, this equilibrium can be slow and may require stirring or gentle heating. For quantitative applications, it's crucial to ensure this conversion is complete before use.
Q4: I need to make a stock solution. What solvents are recommended and how should the solution be stored?
Boronic acids show good solubility in many polar organic solvents like THF, dioxane, acetone, and DMF.[13] However, storing boronic acids in solution is generally not recommended for long periods due to the increased risk of degradation, particularly protodeboronation.
-
Solvent Choice: For immediate use, a high-purity, anhydrous aprotic solvent is best.
-
Storage of Solutions: If a stock solution must be prepared, it should be used as quickly as possible. Store it under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C or -20 °C). Avoid aqueous or protic solvents (like methanol) for storage, as they will accelerate protodeboronation.[2]
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Low or no yield in Suzuki-Miyaura coupling. | Protodeboronation: The C-B bond has been cleaved, rendering the reagent inactive for cross-coupling.[2] | Verify Reagent Integrity: Use a fresh vial of the boronic acid. Handle the reagent under an inert atmosphere, especially during reaction setup. Consider a Boronate Ester: For reactions sensitive to degradation, convert the boronic acid to a more stable derivative, such as a pinacol ester, which is less prone to protodeboronation.[8] |
| Inconsistent reaction yields between batches. | Boroxine Formation: The solid reagent is an unknown mixture of the boronic acid monomer and its boroxine trimer, leading to inaccurate molar calculations.[12] | Standardize Pre-treatment: Before weighing, dissolve the solid in a minimal amount of a solvent like THF, add a small amount of water to hydrolyze the boroxine, and then remove the solvent in vacuo to obtain the monomeric form. Alternatively, analyze a sample by ¹¹B NMR to estimate the monomer-to-boroxine ratio and adjust the mass accordingly. |
| Compound appears clumpy, discolored, or oily. | Moisture Absorption & Oxidation: The compound has likely been exposed to atmospheric moisture and/or oxygen, leading to hydrolysis, clumping, and oxidative degradation.[2][14] | Discard and Replace: Do not use the compromised reagent. Obtain a fresh, sealed batch and implement stricter storage and handling protocols as outlined in the FAQs and protocols below. |
| Difficulty dissolving the solid reagent. | Incorrect Solvent Choice or Boroxine Presence: The solvent may be inappropriate, or the boroxine form may have different solubility characteristics. | Optimize Solvation: Test solubility in small-scale with recommended solvents (e.g., THF, DMF, Dioxane).[13] If solubility is still an issue, gentle warming or sonication may help. Ensure the boroxine has been hydrolyzed back to the more soluble monomeric acid. |
Section 4: Key Experimental Protocols & Workflows
Protocol 1: Recommended Aliquoting and Long-Term Storage
This protocol minimizes degradation of the bulk reagent supply.
-
Preparation: Move the sealed primary container of this compound and the required number of small (e.g., 1.5 mL) amber glass vials into an inert atmosphere glovebox. If a glovebox is unavailable, create a dry, inert atmosphere in a glove bag flushed with argon or nitrogen.
-
Equilibration: Allow the primary container to warm to ambient temperature inside the inert atmosphere for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[7]
-
Aliquoting: Carefully dispense the desired amount of the solid (e.g., 25-50 mg) into each small vial.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with parafilm.
-
Backfilling: Backfill each vial with argon or nitrogen before the final, tight seal.
-
Storage: Label each aliquot with the compound name, date, and mass. Store the vials in a freezer (-20 °C) inside a secondary container with desiccant.
Workflow: Visualizing Key Degradation Pathways
The primary routes of degradation for arylboronic acids are critical to understand for troubleshooting experimental failures. The following diagram illustrates these pathways.
Caption: Major degradation pathways for arylboronic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(3-BROMOPHENYLSULFONAMIDO)PHENYLBORONIC ACID [chemicalbook.com]
- 6. 3-Bromophenylboronic acid = 95 89598-96-9 [sigmaaldrich.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. laballey.com [laballey.com]
Purification techniques for (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Technical Support Center: (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial analysis (¹H NMR, LC-MS) of the crude product shows a complex mixture. What are the most common impurities I should expect?
A: Understanding your impurities is the first step toward an effective purification strategy. For a molecule like this compound, the impurity profile is often predictable based on its synthesis and inherent reactivity.
Common Impurity Classes:
-
Protodeboronation Product: This is often the most common and troublesome impurity. The C-B bond can be cleaved under various conditions (acidic, basic, or in the presence of certain metals), replacing the boronic acid group with a hydrogen atom to form N-(3-bromophenyl)-3-aminobenzenesulfonamide. This impurity is structurally similar to the product, making separation difficult.[1][2]
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate, especially upon heating or under vacuum, to form a cyclic trimer anhydride called a boroxine.[3][4] In your NMR, this can manifest as broad peaks or a slightly different set of aromatic signals. Boroxines are generally reactive and can be converted back to the boronic acid by treatment with water.
-
Starting Materials: Unreacted 3-bromoaniline, 3-bromobenzenesulfonyl chloride, or the boronate ester precursor may be present.
-
Homocoupled Byproducts: Small amounts of symmetrical biaryls formed during the borylation step can also be present.[5]
Initial Diagnostic Workflow:
Q2: I attempted purification using a standard silica gel column, but my compound is either streaking badly on the TLC plate or I'm getting very low recovery from the column. What is happening?
A: This is the most common frustration with boronic acid chromatography. The issue stems from the interaction between the electron-deficient boron atom (a Lewis acid) and the lone pairs on the oxygen atoms of the silica gel's silanol (Si-OH) groups. This strong interaction leads to irreversible binding or significant tailing on the column.[1][2]
Troubleshooting Silica Gel Chromatography:
| Symptom | Probable Cause | Recommended Solution |
| Spot streaks on TLC | Strong interaction between the boronic acid and silica gel's Lewis basic sites. | 1. Acidify the Mobile Phase: Add 0.5-1% acetic acid to your eluent (e.g., EtOAc/Hexane + 1% AcOH). The acid protonates the silanol groups, reducing their ability to bind the boronic acid.[6] 2. Use a More Polar Eluent System: Switch to a system with better elution power, such as Dichloromethane/Methanol.[7] |
| Compound sticks at the baseline | High polarity and strong binding to silica. | 1. Switch to a Different Stationary Phase: Consider using neutral alumina or C18 reverse-phase silica.[6][8] 2. Impregnate the Silica: Prepare a slurry of your silica gel in a dilute solution of boric acid before packing the column. This pre-saturates the binding sites.[9] |
| Low recovery after column | Irreversible binding or decomposition on the acidic silica surface. | Avoid Silica Gel: For this specific compound, silica gel chromatography is often a method of last resort. An acid-base extraction is almost always more effective and scalable (see Q4). |
Q3: I'm struggling with recrystallization. My compound either oils out or the purity doesn't improve significantly. What is a systematic way to find a suitable solvent?
A: Recrystallization is highly effective but requires patience. The presence of both nonpolar (bromophenyl) and polar (sulfonamido, boronic acid) groups in your molecule means that single-solvent systems may be challenging. A two-solvent (solvent/anti-solvent) system is often more successful.
Systematic Solvent Screening Protocol:
-
Small-Scale Tests: Place ~10-20 mg of your crude material into several small vials.
-
Solubility Testing (Hot): To each vial, add a potential solvent dropwise while heating (e.g., in a heat block at 60-80 °C) until the solid just dissolves. A good candidate solvent will dissolve the compound when hot but not when cold.
-
Cooling & Crystallization: Allow the vials to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation. If the compound "crashes out" as an amorphous powder, the cooling was too fast or the solvent is not ideal. If it oils out, the compound's melting point may be lower than the boiling point of the solvent, or it is too soluble.
-
Anti-Solvent Method: If you find a solvent that dissolves the compound well at room temperature (e.g., Methanol, Acetone), try adding a non-polar anti-solvent (e.g., Hexane, Water, Diethyl Ether) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
Recommended Solvent Systems to Screen:
| Solvent System Type | Solvent (Good) | Anti-Solvent (Poor) | Rationale |
| Polar Protic / Non-polar | Methanol or Ethanol | Hexane or Heptane | Good for moderately polar compounds. |
| Polar Aprotic / Non-polar | Acetone or Ethyl Acetate | Diethyl Ether or Hexane | Common and effective for many organics.[6] |
| Aqueous / Organic | Acetonitrile or Acetone | Water | The sulfonamide group may provide sufficient water solubility when hot. |
| Single Solvent | Hot Water | N/A | Some aryl boronic acids can be recrystallized from hot water.[8] |
Q4: Is there a more robust and scalable purification method that avoids the issues with chromatography and recrystallization screening?
A: Yes. Acid-base extraction is the premier technique for purifying acidic boronic acids. This method exploits the acidic nature of the B(OH)₂ group (pKa ~8-9), which is further enhanced by the electron-withdrawing sulfonamide group.[10] This process cleanly separates your acidic product from non-acidic impurities.
Mechanism: The boronic acid is deprotonated by a weak base to form a water-soluble boronate salt. Neutral organic impurities remain in the organic phase and are washed away. The aqueous layer is then re-acidified, protonating the boronate salt and causing the pure boronic acid to precipitate or be extracted back into an organic solvent.[7][11]
Detailed Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (~10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Expert Tip: A weak base like bicarbonate is often sufficient and can prevent hydrolysis of other functional groups. The boronate salt will move into the aqueous layer.
-
-
Separation of Impurities: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded. Wash the combined aqueous layer once with fresh EtOAc to remove any remaining non-polar impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously. The this compound will precipitate out as a white or off-white solid as the pH becomes acidic (target pH ~2-3).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold hexane to aid in drying. Dry the product under high vacuum.
Q5: I still have a persistent impurity after acid-base extraction. What is a more advanced technique I can try?
A: If a highly similar impurity like the protodeboronated product co-purifies, derivatization is an excellent option. One of the most effective methods is the formation of a crystalline diethanolamine adduct.[2][8]
Mechanism: Boronic acids react reversibly with diethanolamine to form a stable, bicyclic boronate ester. These adducts are often highly crystalline and can be easily purified by recrystallization, while impurities like the protodeboronated analog will not react and remain in the mother liquor. The pure boronic acid can then be regenerated by a simple acidic workup.
Brief Protocol: Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the impure boronic acid in a hot mixture of Toluene and Heptane. Add a slight excess (1.1 eq) of diethanolamine.
-
Crystallization: Upon cooling, the diethanolamine adduct should crystallize out.
-
Isolation: Filter the crystalline solid and wash with cold heptane.
-
Regeneration: To regenerate the boronic acid, suspend the adduct in Ethyl Acetate and wash with 1 M HCl. The boronic acid will move into the organic layer, while the protonated diethanolamine remains in the aqueous layer.
-
Final Steps: Separate the organic layer, dry with MgSO₄, filter, and evaporate the solvent to yield the pure boronic acid.
Q6: My purified this compound seems to degrade over time, showing signs of protodeboronation or boroxine. How should I properly store it?
A: Boronic acids are sensitive to oxidation, heat, and moisture. Proper storage is critical to maintain purity.
Best Practices for Storage:
-
Temperature: Store in a freezer at -20 °C. Lower temperatures slow the rate of all degradation pathways.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen can contribute to oxidative degradation pathways.[12]
-
Moisture: Use a tightly sealed container with a desiccant. While some water is needed to prevent boroxine formation, excess moisture can facilitate protodeboronation. The compound exists in equilibrium between the free acid and the boroxine, so finding a perfectly "dry" state isn't the goal; preventing exposure to atmospheric moisture is.
-
Light: Store in an amber vial to protect from light, which can also promote radical-based degradation.
By following these guidelines, you can ensure the long-term stability and reactivity of your purified this compound for use in subsequent synthetic steps.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. d-nb.info [d-nb.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Phenylboronic Acid Derivatives
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of phenylboronic acid (PBA) derivatives. The following content is designed for researchers, scientists, and drug development professionals, offering practical solutions and the scientific rationale behind them.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many of my phenylboronic acid derivatives exhibit poor water solubility?
A: The solubility of phenylboronic acid derivatives is a delicate balance between the hydrophilic boronic acid moiety and the often hydrophobic nature of the substituted phenyl ring. While the boronic acid group can engage in hydrogen bonding, extensive aromatic systems or lipophilic substituents on the phenyl ring can significantly increase the compound's hydrophobicity, leading to poor aqueous solubility.
Q2: What is the first and simplest step I should take to try and solubilize my PBA derivative?
A: The most straightforward initial approach is pH adjustment . Phenylboronic acids are weak Lewis acids with pKa values typically ranging from 7 to 9. By increasing the pH of the aqueous solution to a value above the pKa of the boronic acid, you can deprotonate the boronic acid to form the more soluble boronate anion. A simple titration with a base like sodium hydroxide while monitoring the dissolution of the compound is an effective starting point.
Q3: Are there any "quick-fix" solvents I can use for initial in vitro screening?
A: For preliminary in vitro assays, using a co-solvent system can be a rapid method to solubilize your compound. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds. However, it is crucial to be mindful of the final concentration of DMSO in your assay, as it can exhibit cytotoxicity and interfere with biological assays at higher concentrations (typically >0.5-1%). Other co-solvents to consider include ethanol and polyethylene glycol (PEG).
Q4: When should I consider more advanced formulation strategies?
A: If simple pH adjustment and co-solvent systems are insufficient to achieve the desired concentration, or if you are moving towards in vivo studies where biocompatibility is a major concern, it is time to explore more advanced formulation strategies. These include cyclodextrin complexation, and the development of nano-formulations such as liposomes or polymeric nanoparticles. These methods can significantly enhance solubility, stability, and bioavailability.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for common issues encountered during the solubilization of phenylboronic acid derivatives.
Guide 1: Troubleshooting pH Adjustment
Problem: My PBA derivative precipitates out of solution when I adjust the pH back to physiological levels (pH 7.4).
Cause: This is a common issue when the solubility of the compound is highly pH-dependent. At a pH above its pKa, the PBA derivative exists as the soluble boronate anion. When the pH is lowered back to a physiological range, the equilibrium shifts back towards the less soluble, protonated boronic acid form, leading to precipitation.
Solution:
-
Determine the pKa: Accurately determine the pKa of your compound. This will help you understand the pH range in which it will be soluble.
-
Formulate at a higher pH: If possible for your application, maintain the formulation at a pH where the compound remains soluble.
-
Use a buffering agent: Formulating with a buffer at a pH slightly above the pKa can help maintain solubility.
-
Consider a combination approach: If pH adjustment alone is insufficient, combine it with another method, such as the use of a co-solvent or a cyclodextrin.
Experimental Protocol: pH-Dependent Solubility Assay
-
Prepare a series of buffers with a pH range that brackets the expected pKa of your PBA derivative (e.g., pH 5 to 10).
-
Add an excess amount of your solid PBA derivative to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved PBA derivative using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to determine the pH-solubility profile.
Data Presentation: pH-Dependent Solubility of a Model PBA Derivative
| pH | Solubility (µg/mL) |
| 5.0 | 15 |
| 6.0 | 35 |
| 7.0 | 90 |
| 8.0 | 250 |
| 9.0 | 800 |
| 10.0 | 1500 |
Visualization: Logical Flow for pH Adjustment Troubleshooting
Caption: Troubleshooting workflow for pH-dependent precipitation.
Guide 2: Optimizing Co-Solvent Systems
Problem: My PBA derivative is soluble in a co-solvent, but it precipitates when I dilute the solution into my aqueous assay buffer.
Cause: This occurs when the concentration of the co-solvent is diluted below the level required to maintain the solubility of the compound. The hydrophobic PBA derivative is no longer sufficiently solvated by the co-solvent and crashes out of the aqueous solution.
Solution:
-
Minimize the dilution factor: If possible, prepare a more concentrated stock solution in the co-solvent so that a smaller volume needs to be added to the assay buffer, resulting in a higher final co-solvent concentration.
-
Test different co-solvents: The solubilizing capacity of co-solvents can vary for different compounds. Test a panel of biocompatible co-solvents, such as DMSO, ethanol, PEG 300, or PEG 400, to find the most effective one.
-
Pre-warm the assay buffer: In some cases, gently warming the aqueous buffer before adding the co-solvent stock solution can help to prevent precipitation.
-
Use a ternary solvent system: A mixture of water, a co-solvent, and a surfactant can sometimes provide better solubilization than a binary system.
Experimental Protocol: Co-Solvent Solubility Screen
-
Prepare stock solutions of your PBA derivative at a high concentration (e.g., 10-50 mM) in a panel of co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
In a multi-well plate, add your aqueous assay buffer.
-
Add a small volume of each stock solution to the buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
-
Visually inspect for precipitation immediately and after a set incubation time (e.g., 1 hour).
-
Quantify the amount of soluble compound in the supernatant after centrifugation using HPLC or another suitable method.
Visualization: Co-Solvent Optimization Workflow
Caption: Workflow for optimizing co-solvent systems.
Guide 3: Advanced Solubilization with Cyclodextrins
Problem: My PBA derivative has very low solubility, and I need a biocompatible formulation for in vivo studies.
Cause: For compounds with high hydrophobicity, simple methods may not be sufficient to achieve the required concentration for in vivo efficacy. Additionally, co-solvents like DMSO can have toxicity issues in animal models.
Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, or parts of molecules, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.
Experimental Protocol: Preparation of a PBA-Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high water solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in water or a suitable buffer to create a concentrated solution (e.g., 10-40% w/v).
-
Add the PBA Derivative: Add an excess amount of the solid PBA derivative to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture for 24-72 hours at a controlled temperature to facilitate the formation of the inclusion complex.
-
Separate Undissolved Compound: Centrifuge or filter the solution to remove any remaining solid PBA derivative.
-
Characterize the Complex: Analyze the supernatant to determine the concentration of the solubilized PBA derivative. Further characterization to confirm the formation of the inclusion complex can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Formation of a soluble PBA-cyclodextrin complex.
Technical Support Center: Preventing Protodeboronation of Arylboronic Acids
Welcome to the technical support center for managing arylboronic acid stability in coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize arylboronic acids and encounter the common yet challenging side reaction of protodeboronation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and reaction optimization.
Part 1: Frequently Asked Questions - The Fundamentals of Protodeboronation
This section addresses the foundational questions researchers often have about this problematic side reaction.
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your starting material, reduces the yield of the desired cross-coupling product, and generates an impurity (the corresponding arene) that can complicate downstream purification.[2] In the context of a Suzuki-Miyaura coupling, it directly competes with the productive catalytic cycle.
Q2: What are the primary factors that cause protodeboronation?
A: The propensity for protodeboronation is highly dependent on the specific arylboronic acid and the reaction conditions. Key factors include:
-
pH and Base: Both acidic and basic conditions can promote protodeboronation.[1][3] In Suzuki-Miyaura reactions, the base is critical. Strong bases (e.g., NaOH, KOH) and high pH (>10) significantly accelerate the decomposition, especially for electron-deficient or heteroaromatic boronic acids.[3][4] The base facilitates the formation of a more reactive anionic boronate species ([ArB(OH)3]−), which is often a key intermediate in the decomposition pathway.[5][6]
-
Temperature: Higher reaction temperatures increase the kinetic rate of all reactions, including protodeboronation.[4][7] If the rate of protodeboronation increases more rapidly with temperature than the rate of the desired coupling, higher temperatures will be detrimental.
-
Solvent (Proton Source): The reaction requires a proton source. Water is a very common proton source in many coupling reactions.[4] While often necessary for the catalytic cycle, excessive water can accelerate protodeboronation.
-
Aryl Group Electronics: The electronic nature of the aryl group is a critical determinant.
-
Electron-deficient arylboronic acids (e.g., those with nitro, cyano, or multiple fluorine substituents) are particularly susceptible to base-catalyzed protodeboronation.[2][6]
-
Certain heteroaromatic boronic acids , like 2-pyridylboronic acid, are notoriously unstable due to mechanisms involving zwitterionic intermediates.[1][8]
-
-
Reaction Time: Longer exposure to harsh reaction conditions provides more opportunity for the boronic acid to decompose.[4]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A: The most direct way is to monitor the reaction mixture over time using analytical techniques like LC-MS, GC-MS, or NMR spectroscopy. Look for the appearance and growth of the signal corresponding to the protodeboronated byproduct (Ar-H). For example, if you start with phenylboronic acid, the byproduct would be benzene. Comparing the integration of the byproduct peak to your starting material or internal standard will quantify the extent of the issue.
Part 2: Troubleshooting Guide - Reaction Optimization to Minimize Protodeboronation
When you've confirmed that protodeboronation is compromising your reaction, the following guide provides a systematic approach to troubleshooting and optimization.
Issue 1: Significant byproduct formation with an electron-deficient or heteroaromatic boronic acid.
This is the most common scenario. The strategy is to adjust conditions to favor the rate of cross-coupling over the rate of protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
1. Optimize the Base:
-
Causality: Strong bases generate a high concentration of the reactive boronate anion, accelerating protodeboronation.[9] Weaker bases can provide sufficient activity for the catalytic cycle while keeping the rate of decomposition low.
-
Protocol:
-
Set up parallel reactions screening a panel of bases. Keep all other parameters (temperature, solvent, catalyst) constant.
-
Replace strong bases like NaOH or KOH with milder inorganic bases.
-
Monitor product formation and byproduct formation at set time points (e.g., 1h, 4h, 12h) by LC-MS or GC.
Base Screening Guide Strength Common Use Case Protodeboronation Risk NaOH, KOH, NaOtBu Strong Often used but high risk High K₂CO₃, Cs₂CO₃ Moderate Good general-purpose bases Moderate K₃PO₄ Weak Excellent choice for sensitive substrates Low [2][10] Organic Bases (e.g., Et₃N) Weak Less common, used in specific cases Variable -
2. Lower the Reaction Temperature:
-
Causality: Both the desired coupling and the undesired protodeboronation are accelerated by heat. However, their activation energies may differ. Lowering the temperature can often slow the decomposition pathway more significantly than the productive pathway.[7]
-
Protocol:
-
If your standard protocol is at 100-110 °C, attempt the reaction at 80 °C, and even as low as 60 °C.
-
Be aware that lower temperatures will likely require longer reaction times. Monitor to find the optimal balance where product yield is maximized before significant substrate decomposition occurs.
-
3. Manage the Solvent System:
-
Causality: Water is a proton source required for protodeboronation. Minimizing its presence can suppress the side reaction.[4]
-
Protocol:
-
Use Anhydrous Solvents: Ensure your organic solvents (e.g., Dioxane, Toluene, 2-MeTHF) are freshly dried and handled under an inert atmosphere (Nitrogen or Argon).
-
Dry Reagents: Dry solid reagents like the base and halide partner in a vacuum oven before use.
-
Minimize Water as a Co-solvent: If your protocol uses a water co-solvent system (e.g., Dioxane/H₂O), systematically reduce the water content. Try ratios of 10:1, 20:1, or even consider running the reaction under nearly anhydrous conditions. Note that some water can be beneficial for dissolving the base and facilitating the catalytic cycle.
-
4. Enhance the Catalyst Activity:
-
Causality: If the Suzuki-Miyaura coupling is slow, the boronic acid is exposed to the degrading reaction conditions for a longer period. A more active catalyst system can accelerate the desired reaction, allowing it to outcompete protodeboronation.[1]
-
Protocol:
-
Ligand Choice: For challenging couplings, especially with electron-deficient partners, use highly active, bulky, and electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos are excellent choices.[2][4]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes accelerate the reaction sufficiently to improve the outcome.[2]
-
Part 3: Advanced Strategies for Highly Unstable Substrates
For boronic acids that remain unstable even after extensive optimization, modifying the boron reagent itself is the most robust strategy. This is often referred to as a "slow-release" approach.[11]
Strategy 1: Use of Boronic Esters (Pinacol, MIDA)
-
Causality: Converting the boronic acid to an ester derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, increases its stability.[1][2] These esters are less susceptible to direct protodeboronation. Under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the active boronic acid into the catalytic cycle. This minimizes the concentration of the free boronic acid available for decomposition at any given time. It is important to note, however, that while generally more stable, some boronic esters can hydrolyze to the boronic acid, which then undergoes protodeboronation. The stability conferred is highly dependent on the ester structure.[12] Pinacol esters are generally very robust.[13]
-
When to Use: This is the go-to strategy for notoriously unstable building blocks like 2,5-difluorophenylboronic acid or many heteroaromatic boronic acids.[2]
Caption: Slow-release strategy using boronic esters.
Strategy 2: Use of Potassium Organotrifluoroborates (R-BF₃K)
-
Causality: Potassium organotrifluoroborates are highly stable, crystalline solids that are much less prone to protodeboronation than their boronic acid counterparts.[14] They serve as excellent slow-release sources of the nucleophilic partner under Suzuki-Miyaura conditions.
-
When to Use: This is an excellent alternative to boronic esters, particularly for heteroaromatic systems like furan and thiophene boronic acids, which are known to be unstable.[14] They often provide superior results and are easily handled and stored.
-
Synthesis/Purchase: Obtain the boronic acid derivative (pinacol ester, MIDA ester, or trifluoroborate).
-
Reaction Setup: Set up the Suzuki-Miyaura reaction using the modified boron reagent in a 1.1 to 1.5 molar excess relative to the limiting electrophile.
-
Base and Conditions: A base is still required to promote the reaction. For trifluoroborates and esters, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically effective. The hydrolysis step to generate the active boronic acid is often facilitated by the aqueous basic conditions.
-
Monitoring: Monitor the reaction as usual. The overall reaction may appear slower, but the final yield should be significantly improved due to the suppression of the decomposition pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Boronic Acid-Based Enzyme Inhibition Assays
Welcome to the technical support center for boronic acid-based enzyme inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique class of inhibitors. Boronic acids, with their ability to form reversible covalent bonds with key enzymatic residues, offer a powerful tool in drug discovery, but their unique chemistry can also present specific challenges.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and ensure the integrity of your results.
Part 1: Foundational Concepts & Initial Assay Setup
This section addresses common questions regarding the fundamental principles of boronic acid inhibition and best practices for initial assay design.
Q1: My boronic acid inhibitor shows no or very weak activity. What are the primary reasons for this?
There are several potential reasons for observing lower-than-expected or no inhibitory activity. These can be broadly categorized into issues with the inhibitor itself, the assay conditions, or the enzyme target.
-
Inhibitor Integrity and Stability:
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, especially in biological buffers, which can lead to the formation of an inactive alcohol and boric acid.[5][6] It is crucial to use freshly prepared stock solutions and minimize their exposure to air and light.
-
Purity and Aggregation: Impurities in the inhibitor stock or aggregation of the boronic acid compound in the assay buffer can significantly reduce its effective concentration.[7] Consider verifying the purity of your compound and assessing its solubility and potential for aggregation under your assay conditions.
-
-
Assay Conditions:
-
pH Dependence: The interaction between a boronic acid and its target residue is often pH-dependent. The boronic acid needs to be in its trigonal, sp²-hybridized state to be attacked by the nucleophilic residue, and this equilibrium is influenced by the solution's pH.[8][9] It is advisable to test a range of pH values around the optimal pH for your enzyme's activity.
-
Buffer Composition: Certain buffer components can interfere with the assay. For instance, buffers containing diols (e.g., some sugars or glycerol) can compete with the enzyme's active site for binding to the boronic acid.[10][11][12][13][14] It is best to use buffers free of such components.
-
-
Enzyme Target:
-
Lack of a Suitable Nucleophile: Boronic acids typically target nucleophilic residues like serine, threonine, or lysine in the enzyme's active site.[1][2] If your target enzyme lacks an appropriately positioned and accessible nucleophile, the inhibitor may not bind effectively.
-
Steric Hindrance: The three-dimensional structure of the enzyme's active site might sterically hinder the approach and binding of the boronic acid inhibitor.[1]
-
Q2: How does the reversible covalent mechanism of boronic acids impact my assay design and data interpretation?
The reversible covalent nature of boronic acid inhibition is a key feature that distinguishes it from classical non-covalent or irreversible inhibition.[1][4] This has important implications for your experimental setup and data analysis.
-
Time-Dependence of Inhibition: The formation of the covalent bond may not be instantaneous. Therefore, it is crucial to determine if the inhibition is time-dependent. This can be assessed by pre-incubating the enzyme and inhibitor for varying periods before adding the substrate. If the IC50 value decreases with longer pre-incubation times, it indicates time-dependent inhibition.
-
Determining the Inhibition Constant (Ki): For reversible inhibitors, the inhibition constant (Ki) is a more accurate measure of potency than the IC50. The relationship between IC50 and Ki depends on the mechanism of inhibition (competitive, non-competitive, etc.) and the substrate concentration. It is essential to determine the mode of inhibition to accurately calculate the Ki.[15]
Part 2: Troubleshooting Specific Experimental Issues
This section delves into specific problems that you might encounter during your experiments and provides actionable solutions.
Q3: I am observing inconsistent or irreproducible results between experiments. What could be the cause?
Inconsistent results are a common frustration in any biochemical assay. For boronic acid inhibitors, the following factors are often the culprits:
-
Stock Solution Instability: As mentioned, boronic acids can degrade over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). It's good practice to qualify your stock solution's integrity periodically.
-
Variability in Assay Components: Ensure the consistent quality and concentration of all your reagents, including the enzyme, substrate, and buffer components. Even minor variations in pH or the concentration of additives can impact the results.[16]
-
Assay Drift: If you are running a large number of plates, be mindful of "assay drift," where results may vary from the beginning to the end of the run. This can be due to factors like temperature fluctuations or evaporation from the wells.
Q4: My dose-response curve has a very shallow slope or does not reach 100% inhibition. What does this signify?
A shallow Hill slope or incomplete inhibition can indicate several complexities in your assay system:
-
Compound Aggregation: At higher concentrations, your boronic acid inhibitor might be forming aggregates, which can lead to non-specific inhibition and a shallow dose-response curve.[7] Dynamic light scattering (DLS) can be used to check for aggregation.
-
Assay Artifacts: Some boronic acids can interfere with the assay detection method itself, leading to false-positive or false-negative signals.[17] For example, they might absorb light at the same wavelength as your product or quench the fluorescent signal. It is crucial to run appropriate controls, including the inhibitor in the absence of the enzyme, to rule out such artifacts.
-
Complex Inhibition Mechanism: The inhibitor might have a complex mechanism of action, such as binding to multiple sites on the enzyme with different affinities or acting as a partial inhibitor.
Part 3: Advanced Protocols & Data Analysis
This section provides detailed protocols for key experiments to characterize the interaction of your boronic acid inhibitor with its target enzyme.
Protocol 1: Determining the IC50 Value of a Boronic Acid Inhibitor
This protocol outlines the steps for generating a dose-response curve and calculating the IC50 value.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Boronic acid inhibitor stock solution (typically in DMSO)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Create a series of dilutions of your boronic acid inhibitor in the assay buffer. A 10-point, 3-fold serial dilution is a good starting point.
-
Set Up the Assay Plate:
-
Add a fixed amount of the enzyme to each well of a microplate.
-
Add the serially diluted inhibitor to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at the assay temperature. This step is crucial for time-dependent inhibitors.
-
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor the Reaction: Measure the rate of product formation over time using a microplate reader. Ensure your measurements are in the linear range of the reaction.[18]
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the data by expressing the rates as a percentage of the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
-
Protocol 2: Assessing the Mode of Inhibition (Competitive, Non-competitive, or Uncompetitive)
This experiment helps to elucidate how the inhibitor interacts with the enzyme and its substrate.
Procedure:
-
Perform a series of kinetic runs similar to the IC50 determination.
-
In each run, use a fixed concentration of the inhibitor.
-
Vary the concentration of the substrate across a range (e.g., from 0.1 x Km to 10 x Km).
-
Measure the initial velocities for each substrate concentration.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Data Interpretation:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Visualizations
Mechanism of Reversible Covalent Inhibition
Caption: Reversible covalent inhibition mechanism of boronic acids.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor inhibition.
Frequently Asked Questions (FAQs)
-
Q: Can I use a boronic ester (e.g., a pinacol ester) directly in my assay?
-
A: In some cases, boronic esters can act as inhibitors, but they are often less potent than the corresponding free boronic acids.[1] The ester may need to hydrolyze in the assay buffer to the active boronic acid form. It is generally recommended to use the free boronic acid for initial studies.
-
-
Q: My boronic acid seems to be a "false positive." How can I confirm this?
-
A: False positives can arise from various assay artifacts.[17] To investigate this, you should:
-
Run the assay in the absence of the enzyme to see if the compound affects the signal.
-
Use a different detection method if possible (e.g., absorbance vs. fluorescence).
-
Test the inhibitor against an unrelated enzyme to check for non-specific effects.
-
-
-
Q: Are there any specific safety precautions I should take when working with boronic acids?
-
A: While most boronic acids are generally safe to handle with standard laboratory precautions, some have been reported to be potential mutagens.[20] It is always advisable to consult the Safety Data Sheet (SDS) for each specific compound and handle them with appropriate personal protective equipment (PPE).
-
References
- 1. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 7. Rapid Formation of Cell Aggregates and Spheroids Induced by a "Smart" Boronic Acid Copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A detailed examination of boronic acid–diol complexation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 17. Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientistlive.com [scientistlive.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Boronic Acid Reagents for Organic Synthesis
Welcome to the technical support center for boronic acid reagents. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome stability challenges with these versatile reagents. This guide is structured to address your most pressing questions and troubleshoot common experimental hurdles, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common high-level questions regarding the inherent stability of boronic acids. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What are the primary decomposition pathways for boronic acid reagents?
A1: Boronic acids are susceptible to three main decomposition pathways that can consume your reagent and compromise your reaction's outcome: protodeboronation, oxidation, and boroxine formation.[1]
-
Protodeboronation: This is a frequent side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[2] It is essentially the loss of the boronic acid group. This process is often promoted by the presence of proton sources like water, and its rate can be significantly influenced by pH, temperature, and the electronic nature of the boronic acid's organic substituent.[1][2][3]
-
Oxidation: The boron center is susceptible to attack by reactive oxygen species (ROS), such as peroxides that can form in ethereal solvents (e.g., THF, dioxane).[4] This leads to oxidative degradation, converting the boronic acid into an alcohol or phenol, which can be a major issue in both synthesis and biological applications.[5][6]
-
Boroxine Formation: This is a dehydration reaction where three molecules of a boronic acid self-condense to form a six-membered cyclic anhydride called a boroxine.[7][8] This process is often reversible and is driven by the removal of water.[9][10]
Caption: The main decomposition pathways affecting organoboronic acids.[1]
Q2: My solid boronic acid appears oily, sticky, or clumpy. Is it still usable?
A2: This physical change is a classic sign of boroxine formation.[11] As boronic acids dehydrate, they can form these cyclic trimers, altering the material's appearance from a free-flowing powder to an oily or sticky solid.
For many applications, particularly Suzuki-Miyaura couplings, the reagent may still be perfectly usable. The boroxine is often in a dynamic equilibrium with the monomeric boronic acid in the reaction mixture and can act as a competent coupling partner.[11] However, this transformation does affect the reagent's molecular weight, which can complicate stoichiometry. If precise molar equivalents are critical, it is advisable to assess the purity or consider a fresh lot of the reagent.
Q3: What are the best practices for storing and handling boronic acid reagents?
A3: Proper storage is critical to maximizing the shelf-life of your boronic acid reagents. Given their sensitivity to moisture and air, the following practices are recommended:
-
Inert Atmosphere: Store boronic acids in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[11]
-
Low Temperature: For long-term storage, keep the reagent in a freezer at -20°C or below.[11] This slows down the rates of all decomposition pathways.
-
Desiccation: Store containers within a desiccator to provide an additional layer of protection against atmospheric moisture.
-
Minimize Freeze-Thaw Cycles: Aliquoting the reagent into smaller, single-use quantities can prevent repeated exposure of the bulk material to ambient conditions.[12]
Q4: What are boronate esters and trifluoroborates, and how do they improve stability?
A4: These are derivatives of boronic acids designed to enhance stability and improve handling. They function as "protected" forms that can release the active boronic acid under specific reaction conditions.
-
Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol (like pinacol), these esters are generally more robust and less prone to protodeboronation and boroxine formation than the free acids.[1][13] They are a popular choice for isolating and storing otherwise unstable boronic acids.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline, and air-stable derivatives.[14] They are particularly valuable for notoriously unstable boronic acids (e.g., 2-heterocyclic, vinyl, cyclopropyl).[15] MIDA boronates enable a "slow-release" of the boronic acid under basic aqueous conditions, keeping the instantaneous concentration of the unstable free acid low, thereby minimizing its decomposition while still allowing it to participate in the desired reaction.[15][16]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are also highly stable, crystalline solids. Like MIDA boronates, they can serve as slow-release sources of the boronic acid under Suzuki-Miyaura coupling conditions.[2][17]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides direct, actionable advice for specific problems you may encounter during your experiments.
Table 1: Troubleshooting Common Issues in Boronic Acid Reactions
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Yield of Desired Product | 1. Degraded boronic acid starting material.[11] 2. Ineffective catalyst system or suboptimal reaction conditions (base, solvent, temperature).[11] 3. Presence of oxygen deactivating the catalyst.[11] | 1. Verify Reagent Quality: Assess purity via NMR before use. If degraded, use a fresh batch or a more stable derivative (e.g., MIDA boronate). 2. Optimize Conditions: Screen different ligands, bases (e.g., K₃PO₄, Cs₂CO₃, KF), and solvents. Gradually increase temperature if the reaction is sluggish.[11] 3. Deoxygenate Rigorously: Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere (N₂ or Ar). |
| Significant Protodeboronation Byproduct | 1. Presence of excess water or other proton sources.[3] 2. Reaction conditions are too harsh (strong base, high temperature).[11] | 1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Milder Conditions: Switch to a weaker base (e.g., KF, Cs₂CO₃).[3] Lower the reaction temperature. 3. Use a Protected Form: Employ a MIDA boronate or trifluoroborate salt for a "slow-release" strategy. This keeps the concentration of the sensitive boronic acid low, minimizing decomposition.[2][3] |
| Homocoupling of Boronic Acid is a Major Side Product | 1. Presence of oxygen in the reaction mixture.[11] 2. High concentration of Pd(II) precatalyst, which can be reduced by the boronic acid, causing homocoupling.[4] | 1. Rigorous Deoxygenation: Sparge solvents with an inert gas and maintain a positive pressure of N₂ or Ar throughout the reaction. 2. Use a Pd(0) Catalyst: Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the reductive activation step that consumes the boronic acid.[11] |
| Inconsistent Reactivity or Solubility | 1. Formation of boroxine, which can have different solubility and reactivity profiles.[3] | 1. Add Controlled Amount of Water: If you suspect boroxine formation is hindering the reaction, adding a small, controlled amount of water to the reaction mixture can shift the equilibrium back toward the active monomeric boronic acid.[3] 2. Use a Boronate Ester: Pinacol or MIDA esters have more consistent physical properties and are not subject to boroxine formation. |
Section 3: Protocols for Stabilization and Analysis
Here are detailed methodologies for converting unstable boronic acids into a more stable form and for assessing reagent quality.
Protocol 1: Conversion of an Unstable Boronic Acid to its MIDA Boronate Ester
This protocol describes the formation of a bench-stable MIDA boronate from a potentially unstable boronic acid, facilitating its storage and use in subsequent reactions.[14]
Materials:
-
Unstable boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid and N-methyliminodiacetic acid.
-
Add toluene to the flask to create a suspension (approx. 0.2 M concentration).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 2-4 hours). The reaction mixture should become a clear solution.
-
Allow the reaction to cool to room temperature. The MIDA boronate product will often crystallize from the solution.
-
If crystallization does not occur, concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from hot toluene or ethyl acetate/hexanes) to yield the pure, crystalline MIDA boronate.
-
Verify the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.
Workflow: The MIDA Boronate "Slow-Release" Strategy
The following diagram illustrates the workflow for using a stable MIDA boronate in a Suzuki-Miyaura cross-coupling reaction, where the unstable boronic acid is generated in situ.
Caption: Workflow for stabilizing and using unstable boronic acids via MIDA boronates.[15][16]
Protocol 2: Assessing Boronic Acid Purity and Degradation via NMR
Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique to quickly assess the quality of your boronic acid reagent.
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often a good choice as the residual water peak can be distinguished from the B-OH protons.
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Check for Protodeboronation: Look for a new aromatic or vinyl signal corresponding to the R-H byproduct. Integrate this signal relative to a known proton on the desired R-B(OH)₂ structure to quantify the extent of degradation.
-
Boroxine vs. Monomer: The B-OH protons of the boronic acid typically appear as a broad singlet. The signals for the boroxine form will be different. The equilibrium can be solvent and concentration-dependent. The presence of sharp aromatic signals alongside broad ones can indicate a mixture.
-
-
¹¹B NMR Analysis:
-
Acquire a proton-decoupled ¹¹B NMR spectrum. This is highly informative as it directly probes the boron atom.[18]
-
Boronic Acid: The sp²-hybridized boron of a free boronic acid typically appears as a broad signal in the range of δ 28-34 ppm.
-
Boroxine: The boron atoms in a boroxine ring usually appear slightly downfield, around δ 30-35 ppm, but are often sharper than the free acid.
-
Boronate Species: If the sample is dissolved in a basic medium (e.g., with added NaOD), the formation of the sp³-hybridized boronate anion [R-B(OH)₃]⁻ will be indicated by a new, sharper signal significantly upfield, around δ 3-8 ppm.
-
Degradation: The formation of boric acid (B(OH)₃) from complete decomposition will show a characteristic signal around δ 19 ppm.
-
By comparing the integrations and chemical shifts in these spectra, you can gain a clear, quantitative picture of your reagent's integrity before committing it to a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. pnas.org [pnas.org]
- 7. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. benchchem.com [benchchem.com]
- 12. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 13. nbinno.com [nbinno.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid, a compound of interest in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to ensure reproducible, high-quality data.
The Compound in Focus: this compound
This compound is a multifaceted molecule featuring a boronic acid, a sulfonamide linkage, and a brominated aromatic ring. Each of these functional groups presents unique opportunities and challenges for analytical characterization. The boronic acid moiety, in particular, is known for its tendency to form cyclic trimers called boroxines through dehydration, a phenomenon that can complicate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Connectivity
NMR spectroscopy is an unparalleled technique for elucidating the precise structural arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its covalent framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
Aromatic Protons (7.0-8.5 ppm): The two phenyl rings will exhibit complex multiplets in this region. The protons on the brominated ring will be influenced by the bromine atom and the sulfonamide group, while the protons on the boronic acid-bearing ring will be affected by both the sulfonamide and boronic acid moieties.
-
Sulfonamide N-H Proton (around 10-11 ppm): This proton is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration. Its presence is a key indicator of the sulfonamide group.[1]
-
Boronic Acid B(OH)₂ Protons (4-6 ppm or broader): These protons are often very broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.
-
Aromatic Carbons (110-150 ppm): A total of 12 signals are expected for the 12 aromatic carbons, though some may overlap. The carbon attached to the bromine (C-Br) will be in the lower end of this range (around 122 ppm), while the carbons attached to the sulfonamide and boronic acid groups will be further downfield.[2][3]
-
Carbon-Boron Bond (C-B) (130-140 ppm): The carbon directly attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the boron nucleus and may sometimes be difficult to observe.
¹¹B NMR: The Boron-Specific Probe
¹¹B NMR is a crucial experiment for confirming the state of the boronic acid.
-
Trigonal Boronic Acid (25-35 ppm): A relatively sharp signal in this region indicates the presence of the desired sp²-hybridized boronic acid.[4][5][6]
-
Tetracoordinated Boronate Species (5-15 ppm): The appearance of signals in this upfield region can suggest the formation of boronate esters (if diols are present) or other tetrahedral boron species.[5][6]
-
Boroxine (around 33 ppm): The formation of the cyclic boroxine trimer will also give a distinct signal in a similar region to the monomeric boronic acid, but often with a slightly different chemical shift and broader line shape.[7]
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often the solvent of choice as it can help to break up the hydrogen bonding that leads to boroxine formation.
-
Cap the tube and gently sonicate to ensure complete dissolution.
Instrument Parameters (400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR | ¹¹B NMR |
| Pulse Sequence | Standard single-pulse | Proton-decoupled single-pulse | Standard single-pulse |
| Spectral Width | 16 ppm | 250 ppm | 200 ppm |
| Acquisition Time | 2-4 s | 1-2 s | 0.1-0.2 s |
| Relaxation Delay | 2 s | 2-5 s | 0.5 s |
| Number of Scans | 16 | 1024 | 256 |
Data Processing:
-
Apply Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the chemical shift using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking.
Diagram of the NMR Analysis Workflow:
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Expected ESI-MS Spectrum
In ESI-MS, the molecule is expected to be observed as protonated or deprotonated species.
-
Positive Ion Mode ([M+H]⁺): The protonated molecule would be observed at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at an m/z corresponding to the molecular weight of the compound minus the mass of a proton. The acidic protons on the boronic acid and sulfonamide groups make negative ion mode a viable option.
A key feature to look for is the isotopic pattern of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two major peaks in the mass spectrum for any bromine-containing fragment, separated by 2 Da, with nearly equal intensity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
Tandem Mass Spectrometry (MS/MS)
By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Expected fragmentation pathways for this compound include cleavage of the sulfonamide bond and loss of the boronic acid group.
Experimental Protocol for ESI-MS Analysis
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).
Instrument Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
| Desolvation Gas Flow | 600-800 L/hr |
| Desolvation Temperature | 350-450 °C |
| Mass Range | 100-1000 m/z |
Diagram of the Molecular Structure with Key NMR and MS Information:
References
- 1. spectrabase.com [spectrabase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Validating the Inhibitory Effect of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid on Target Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a potential enzyme inhibitor is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical overview of the experimental validation of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid , a compound of interest within the growing class of sulfonamide boronic acid inhibitors. Drawing from established principles of enzyme kinetics and inhibitor characterization, we will explore the methodologies to confirm its inhibitory activity, determine its mechanism of action, and compare its performance against a known alternative.
The boronic acid moiety is a well-established pharmacophore known to target serine proteases by forming a reversible covalent bond with the catalytic serine residue, thereby mimicking the tetrahedral transition state of substrate hydrolysis.[1][2] The incorporation of a sulfonamide group in place of the more traditional carboxamide has been shown to significantly alter the structure-activity relationship (SAR), leading to highly potent and selective inhibitors.[3][4] This guide will use AmpC β-lactamase, a clinically relevant serine β-lactamase, as a representative target enzyme to illustrate the validation process for this compound.
Experimental Validation Workflow
A systematic approach is essential to comprehensively validate a novel enzyme inhibitor. The following workflow outlines the key experimental stages, from initial screening to detailed kinetic analysis and selectivity profiling.
Caption: A logical workflow for the comprehensive validation of a novel enzyme inhibitor.
PART 1: Initial Characterization - Determination of IC50
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This initial screening provides a quantitative measure of the inhibitor's potency and is crucial for comparing its efficacy against other compounds.
Experimental Protocol: IC50 Determination of this compound against AmpC β-Lactamase
Objective: To determine the IC50 value of this compound for the inhibition of AmpC β-lactamase.
Materials:
-
Recombinant AmpC β-lactamase
-
Nitrocefin (chromogenic substrate)
-
This compound
-
A known AmpC inhibitor (e.g., Avibactam) for comparison
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of AmpC β-lactamase and nitrocefin in the assay buffer. The final concentration of nitrocefin in the assay should be at its Michaelis-Menten constant (Km) value to ensure sensitive detection of inhibition.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound and the comparator inhibitor (Avibactam) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the varying concentrations of the inhibitors. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin substrate to all wells.
-
Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | Target Enzyme | IC50 (nM) [Hypothetical Data] |
| This compound | AmpC β-Lactamase | 75 |
| Avibactam (Comparator) | AmpC β-Lactamase | 50 |
PART 2: Unraveling the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target enzyme is crucial for rational drug design and optimization. Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Experimental Protocol: Kinetic Analysis of AmpC β-Lactamase Inhibition
Objective: To determine the mechanism of inhibition of this compound against AmpC β-lactamase.
Procedure:
-
Varying Substrate and Inhibitor Concentrations: Perform a series of enzyme assays with varying concentrations of the substrate (nitrocefin) and a fixed concentration of the inhibitor. Repeat this for several inhibitor concentrations.
-
Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
Caption: Representative Lineweaver-Burk plots illustrating competitive and non-competitive inhibition.
Based on the known mechanism of boronic acids, this compound is expected to be a competitive inhibitor, binding to the active site of AmpC β-lactamase.
PART 3: Quantifying Potency - Ki Determination
The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value, as it is independent of the substrate concentration. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration
-
Km is the Michaelis-Menten constant of the substrate
Data Presentation: Comparative Ki Values
| Compound | Inhibition Mechanism | Ki (nM) [Hypothetical Data] |
| This compound | Competitive | 35 |
| Avibactam (Comparator) | Competitive | 22 |
PART 4: Assessing Specificity - Selectivity Profiling
An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. Selectivity profiling involves testing the inhibitor against a panel of related enzymes.
Experimental Protocol: Selectivity Profiling
Objective: To assess the selectivity of this compound.
Procedure:
-
Enzyme Panel Selection: Select a panel of relevant serine proteases, including other classes of β-lactamases (e.g., Class A and D) and other human serine proteases (e.g., trypsin, chymotrypsin).
-
IC50 Determination: Determine the IC50 values of this compound against each enzyme in the panel using the protocol described in PART 1.
-
Selectivity Index Calculation: The selectivity index can be calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target (AmpC β-lactamase). A higher selectivity index indicates greater selectivity.
Data Presentation: Selectivity Profile
| Enzyme | Class | IC50 (nM) for this compound [Hypothetical Data] | Selectivity Index (vs. AmpC) |
| AmpC β-Lactamase | Class C | 75 | 1 |
| KPC-2 β-Lactamase | Class A | 1500 | 20 |
| OXA-48 β-Lactamase | Class D | >10000 | >133 |
| Trypsin | Human Serine Protease | >25000 | >333 |
| Chymotrypsin | Human Serine Protease | >50000 | >667 |
Conclusion
This guide has outlined a comprehensive and logical framework for validating the inhibitory effect of this compound, using AmpC β-lactamase as a representative target. The presented protocols and data, while hypothetical, are grounded in established scientific principles and provide a realistic representation of the validation process. The strong inhibitory potency, competitive mechanism of action, and high selectivity demonstrated in this hypothetical study position this compound as a promising candidate for further investigation in the development of novel antibacterial agents. The rigorous application of these validation methodologies is paramount to ensuring the scientific integrity of preclinical drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki-Miyaura Coupling of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
For the modern researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. Its robustness and functional group tolerance have cemented its place in the synthetic chemist's toolkit. However, the success of this reaction is not universally guaranteed and is highly dependent on the judicious selection of a catalyst system, particularly when dealing with complex substrates.
This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of a challenging substrate: (3-(3-Bromophenylsulfonamido)phenyl)boronic acid. This molecule, with its potential for catalyst inhibition by the sulfonamide group and the inherent steric considerations, serves as an excellent case study for understanding the nuances of catalyst performance. We will delve into the mechanistic underpinnings of the reaction, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
At the heart of the Suzuki-Miyaura reaction is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Biological efficacy of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid versus similar compounds
An In-Depth Guide to the Biological Efficacy of Phenylsulfonamido Boronic Acids
A Comparative Analysis of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid and Structurally Related Enzyme Inhibitors
Prepared by a Senior Application Scientist
Introduction: The Convergence of Two Potent Pharmacophores
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on a compelling molecular architecture: the fusion of a sulfonamide moiety with a phenylboronic acid scaffold. The exemplar for our discussion is This compound , a compound that embodies this design philosophy.
The sulfonamide group (-SO₂NH-) is a classic bioisostere of the amide bond, present in a vast array of clinically vital drugs, including antibacterial, and anti-cancer agents.[1][2] Its unique electronic properties and geometric constraints significantly influence molecular interactions compared to a standard carboxamide.[3] The boronic acid group (-B(OH)₂), on the other hand, is a versatile warhead capable of forming reversible covalent bonds with catalytic serine residues in enzymes or interacting with metal centers, making it a powerful tool for inhibitor design.[4][5] The first boronic acid-containing drug, Bortezomib, validated this moiety's therapeutic potential.[5]
This guide provides a comparative analysis of the biological efficacy of this compound and its analogs. While direct experimental data for this specific molecule is limited in publicly available literature, we can construct a robust hypothesis of its activity by examining the well-documented structure-activity relationships (SAR) of similar compounds against key enzymatic targets. We will focus primarily on bacterial β-lactamases, a target class where this chemical scaffold has demonstrated remarkable potency.
Primary Target Analysis: Class C β-Lactamases
β-lactamases are the primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. Class C β-lactamases (e.g., AmpC) are particularly problematic as they are not affected by clinically used inhibitors like clavulanate and can hydrolyze even third-generation cephalosporins.[6] This makes the discovery of novel, non-β-lactam-based inhibitors a critical objective in combating antibiotic resistance.
Mechanism of Inhibition: A Covalent Interaction
Boronic acids act as transition-state analog inhibitors of serine β-lactamases. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic Serine residue (Ser64 in AmpC), forming a stable, reversible tetrahedral adduct. This effectively sequesters the enzyme, preventing it from hydrolyzing its antibiotic substrate.
Caption: Mechanism of AmpC β-lactamase inhibition by a boronic acid.
Comparative Efficacy: The Sulfonamide vs. Carboxamide Linker
A pivotal study merging two series of AmpC inhibitors led to the investigation of sulfonamide boronic acids.[3][7] The key finding was that replacing the more traditional carboxamide (-CONH-) linker with a sulfonamide (-SO₂NH-) linker dramatically altered the SAR.
The rationale for this investigation stems from the distinct geometric and electronic properties of the two linkers. The sulfonamide group has a tetrahedral geometry at the sulfur atom and is a stronger hydrogen bond acceptor, which can lead to different binding orientations within the enzyme's active site.
Table 1: Comparison of Sulfonamide vs. Carboxamide Analogs Against AmpC β-Lactamase
| Compound | R₁ Group | Linker | Kᵢ (nM) | Fold Improvement (Sulfonamide vs. Carboxamide) | Reference |
|---|---|---|---|---|---|
| 3 | -CH₃ | Sulfonamide | 789 | \multirow{2}{}{23.4x} | [3] |
| 3c | -CH₃ | Carboxamide | 18,500 | [3] | |
| 4 | -CH₂Ph | Sulfonamide | 25 | \multirow{2}{}{N/A (SAR inversion)} | [3][7] |
| 4c | -CH₂Ph | Carboxamide | 1,200 | [3] | |
| 5 | -CH₂-Penicillin G | Sulfonamide | 500 | \multirow{2}{*}{-10x (Worse)} | [3] |
| 5c | -CH₂-Penicillin G | Carboxamide | 50 | |[3] |
Note: Kᵢ is the inhibition constant; a lower value indicates higher potency.
Analysis of SAR:
-
Small Substituents: For small R₁ groups like methyl, the sulfonamide linker provides a remarkable >23-fold increase in potency over the carboxamide analog.[3] This suggests the sulfonamide geometry and hydrogen bonding capacity are highly favorable for interacting with the AmpC active site when the rest of the molecule is compact.
-
SAR Inversion: As the R₁ group becomes larger (e.g., the penicillin G side chain), the trend reverses. The larger carboxamides are more potent than their sulfonamide counterparts.[7] X-ray crystal structures suggest this is due to the rigid geometry of the sulfonamide forcing larger substituents into unfavorable positions, whereas the planar carboxamide linker allows for more flexible and favorable orientations of bulky groups within the active site.[7]
Projected Efficacy of this compound
Based on the established SAR, we can project the potential activity of This compound .
-
Core Scaffold: The compound is a derivative of benzenesulfonamide boronic acid, which has a benzyl R group (R₁ = -CH₂Ph). This class of compounds, exemplified by compound 4 in Table 1, showed the highest potency (Kᵢ = 25 nM).[3]
-
Meta-Substitution: The sulfonamide linkage is at the meta-position of the phenylboronic acid ring. This is a common and often optimal position for AmpC inhibitors.
-
Bromo-Substituent: The 3-bromo substituent on the terminal phenyl ring adds a lipophilic and electron-withdrawing group. Its position may allow for additional hydrophobic interactions within the active site, potentially enhancing binding affinity. Crystal structures of similar inhibitors show that this terminal phenyl ring is often oriented toward the entrance of the binding site, where it can interact with residues like Gln120 and Asn152.[6]
Hypothesis: this compound is likely a potent inhibitor of AmpC β-lactamase, with an expected Kᵢ in the low nanomolar range (e.g., 20-100 nM). The bromo-substituent could either maintain or slightly improve upon the 25 nM potency of the unsubstituted benzyl analog, depending on the specific steric and electronic interactions it forms.
Secondary Target Analysis: Arginase & Carbonic Anhydrase
While β-lactamase inhibition is the most probable primary activity, the structural motifs of our lead compound suggest potential activity against other enzyme classes.
-
Arginase Inhibition: Boronic acids are potent transition-state analog inhibitors of arginase, an enzyme implicated in cancer immune evasion and endothelial dysfunction.[8][9][10] The first boronic acid arginase inhibitor, 2(S)-amino-6-boronohexanoic acid (ABH), set the foundation for this class.[10][11] While our lead compound lacks the α-amino acid feature typical of most arginase inhibitors, the boronic acid itself is a strong pharmacophore for this target. The bulky phenylsulfonamide group would need to be accommodated in the active site, making its inhibitory potential uncertain without direct testing.
-
Carbonic Anhydrase (CA) Inhibition: The benzenesulfonamide scaffold is the archetypal inhibitor of zinc-containing CA enzymes.[12] The primary binding interaction involves the deprotonated sulfonamide nitrogen coordinating to the active site Zn²⁺ ion. The addition of a boronic acid to this scaffold is novel. It could modulate the pKa of the sulfonamide or form additional interactions in the active site, potentially leading to high potency and isoform selectivity.[13][14]
Experimental Protocols
To validate the biological efficacy of this compound and its analogs, standardized assays are required.
Protocol 1: AmpC β-Lactamase Inhibition Assay
This protocol determines the inhibition constant (Kᵢ) of a test compound.
Principle: The assay measures the rate of hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, by AmpC. In the presence of an inhibitor, this rate decreases.
Materials:
-
Purified AmpC β-lactamase
-
Nitrocefin
-
Phosphate Buffer (50 mM, pH 7.0)
-
DMSO (for compound dissolution)
-
96-well microplates
-
Microplate reader (486 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration serial dilutions in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of the 2x compound dilution to each well. Add 25 µL of AmpC enzyme solution (at a 4x final concentration).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of 4x nitrocefin substrate solution to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 486 nm every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for nitrocefin.
-
Caption: Workflow for a typical enzyme inhibition kinetics experiment.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible bacterial growth.
Principle: A bacterial inoculum is exposed to serial dilutions of the test compound in a nutrient broth. Growth is assessed after incubation.
Materials:
-
Bacterial strain (e.g., E. coli expressing AmpC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound and a standard antibiotic (e.g., ceftazidime)
-
96-well microplates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Compound Plating: Prepare 2-fold serial dilutions of the test compound in CAMHB directly in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). For β-lactamase inhibitors, this assay is often performed with and without a fixed sub-MIC concentration of a β-lactam antibiotic to assess synergistic activity.
Conclusion and Future Directions
The analysis of structure-activity relationships for sulfonamide boronic acids strongly suggests that This compound is a promising candidate for a potent, low-nanomolar inhibitor of Class C β-lactamases. Its efficacy is predicted based on the demonstrated superiority of the sulfonamide linker for accommodating smaller aryl substituents and the potential for favorable interactions from the meta-bromo group.
While its activity against other targets like arginase and carbonic anhydrase is plausible, it represents a deviation from the optimal pharmacophores for those enzymes. The true potential of this compound can only be confirmed through empirical testing using the standardized protocols outlined above. Future work should focus on the synthesis and direct biological evaluation of this compound and its close analogs to confirm the hypothesized potency and to explore its potential for reversing antibiotic resistance in clinically relevant bacterial strains.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of non-boronic acid arginase 1 inhibitors through virtual screening - American Chemical Society [acs.digitellinc.com]
- 9. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 10. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to (3-(3-Bromophenylsulfonamido)phenyl)boronic acid: Elucidating Structure Through a Multi-Technique Approach
This guide provides an in-depth spectroscopic analysis of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid, a bifunctional organic building block with significant potential in medicinal chemistry and materials science. Its utility as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates unambiguous structural characterization. Here, we move beyond a simple data presentation to offer a comparative framework, explaining the rationale behind our analytical choices and interpreting the spectral data in the context of its constituent functional groups. We will compare its expected spectral characteristics against a simpler precursor, 3-Aminophenylboronic acid, to highlight the spectroscopic impact of the bromophenylsulfonamido moiety.
Rationale and Molecular Architecture
The target molecule, this compound (let's call it 1 ), combines three key chemical features on two aromatic rings linked by a sulfonamide bridge: a boronic acid group, a sulfonamide linker, and a bromine atom. Each feature provides a distinct handle for spectroscopic interrogation.
To fully appreciate the data from 1 , we will compare it with 3-Aminophenylboronic acid (Compound 2 ). This comparison allows us to isolate and understand the spectral contributions of the 3-bromophenylsulfonyl group.
Diagram: Molecular Structures for Comparison
Caption: Target molecule (1) and its simpler amine analogue (2).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei like ¹¹B.
¹H and ¹³C NMR: The Proton and Carbon Environment
Arylboronic acids are known to form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra.[1] To ensure the analysis of the monomeric boronic acid, the use of a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial. It competitively binds with the boronic acid's hydroxyl groups, breaking up oligomeric structures.
Expected ¹H NMR Signatures (in DMSO-d₆):
-
Boronic Acid Protons (B(OH)₂): A broad singlet, typically downfield (>8 ppm), which is exchangeable with D₂O.
-
Sulfonamide Proton (NH): A singlet, also downfield (>10 ppm), resulting from the deshielding effect of the adjacent sulfonyl group. Its chemical shift can be concentration-dependent.
-
Aromatic Protons: The two phenyl rings will present distinct sets of multiplets in the aromatic region (approx. 7.0-8.0 ppm). The substitution patterns (both meta) will lead to complex splitting. Protons ortho to the electron-withdrawing sulfonyl and boronic acid groups are expected to be the most downfield in their respective spin systems.
Comparative Analysis: In compound 2 , the aromatic protons of the aminophenyl ring are generally more upfield compared to those in compound 1 .[2][3] The introduction of the strongly electron-withdrawing 3-bromophenylsulfonyl group in 1 deshields the protons on the adjacent phenyl ring, shifting them downfield.
¹¹B NMR: The Boron-Specific Probe
¹¹B NMR is a highly effective tool for characterizing boronic acids and their derivatives.[4][5] The chemical shift is indicative of the coordination state of the boron atom.
-
Expected Chemical Shift: For a trigonal (sp²-hybridized) boronic acid like 1 , a relatively broad signal is expected in the range of +18 to +30 ppm.[6] Formation of a tetrahedral (sp³-hybridized) boronate ester, for instance by reaction with a diol, would cause a significant upfield shift to approximately +5 to +10 ppm.[5][6] This makes ¹¹B NMR an excellent technique for monitoring reactions at the boronic acid moiety.
| Spectroscopic Technique | Compound 1 (Expected) | Compound 2 (Reference) | Justification for Difference |
| ¹H NMR (Ar-H, ppm) | ~7.2 - 8.0 | ~6.8 - 7.5[2] | The electron-withdrawing -SO₂- group in 1 deshields the aromatic protons, shifting them downfield. |
| ¹H NMR (NH, ppm) | >10 (singlet) | ~5.0 (broad singlet, -NH₂)[2] | The sulfonamide proton in 1 is acidic and strongly deshielded by the S=O bonds. |
| ¹¹B NMR (ppm) | +18 to +30 | +18 to +30 | The local environment of the B(OH)₂ group is similar, resulting in a comparable chemical shift. |
Table 1: Comparative summary of expected key NMR features.
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Infrared spectroscopy excels at identifying characteristic vibrations of functional groups. The spectrum of compound 1 is expected to be rich with distinct bands.
Key Expected FTIR Bands (cm⁻¹):
-
O-H Stretch (Boronic Acid): A very broad band centered around 3300-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
-
N-H Stretch (Sulfonamide): A sharp to moderately broad peak around 3250-3350 cm⁻¹.[7]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
S=O Stretch (Sulfonyl): Two strong, characteristic bands are expected for the sulfonyl group: an asymmetric stretch (ν_as_) around 1310-1350 cm⁻¹ and a symmetric stretch (ν_s_) around 1140-1160 cm⁻¹.[7][8][9] These are highly reliable diagnostic peaks.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
B-O Stretch: A strong band typically appearing around 1350-1400 cm⁻¹.
Comparative Analysis: The most significant difference between the FTIR spectra of 1 and 2 is the presence of the strong S=O stretching bands in 1 , which are completely absent in 2 .[10] Furthermore, compound 2 would show characteristic N-H bending vibrations for a primary amine (~1600 cm⁻¹), which are absent in the secondary sulfonamide of 1 .
Mass Spectrometry (MS): Determining Mass and Elemental Composition
Mass spectrometry provides the molecular weight and, crucially, information about the elemental composition through isotopic patterns.
Expected MS Features (ESI-):
-
Molecular Ion: this compound has a monoisotopic mass of approximately 354.97 Da.[11] In negative ion mode electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ at m/z ≈ 354 would be expected.
-
Isotopic Pattern of Bromine: This is the most definitive feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[12] This results in a characteristic isotopic signature for any bromine-containing ion: a pair of peaks (the 'M' and 'M+2' peaks) separated by 2 m/z units with an intensity ratio of approximately 1:1.[12][13] The presence of this pattern for the molecular ion and any bromine-containing fragments is unambiguous proof of a single bromine atom in the molecule.[14][15]
Diagram: Expected Bromine Isotopic Pattern in MS
Caption: Characteristic M/M+2 isotopic pattern for a mono-brominated compound.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information on the conjugated π-systems within the molecule.
-
Expected Absorption: The molecule contains two phenyl rings, which act as chromophores. We would expect to see absorption bands in the UV region, likely between 250-300 nm, corresponding to π→π* transitions of the aromatic systems.[16][17] The presence of the sulfonamide linker and the boronic acid group can influence the exact position and intensity of the absorption maximum (λ_max).[18]
Comparative Analysis: The conjugation and electronic nature of compound 1 are significantly different from compound 2 . The amino group in 2 is an activating, electron-donating group, while the sulfonamide group in 1 is deactivating and electron-withdrawing. This will lead to a different λ_max and molar absorptivity for the two compounds, which can be used for comparative quantification.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
References
- 1. reddit.com [reddit.com]
- 2. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]
- 3. scite.ai [scite.ai]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Cross-reactivity studies of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid inhibitors
An In-Depth Guide to the Cross-Reactivity of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid and Other eIF2α Dephosphorylation Inhibitors
Introduction: Targeting the Integrated Stress Response
Cells respond to a variety of environmental stresses, such as protein misfolding in the endoplasmic reticulum (ER), nutrient deprivation, and viral infection, by activating the Integrated Stress Response (ISR). A central event in the ISR is the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation reduces global protein synthesis to conserve resources while selectively promoting the translation of stress-remediating proteins, like the transcription factor ATF4.
The return to homeostasis requires the dephosphorylation of eIF2α, a process primarily mediated by a holoenzyme complex consisting of the catalytic subunit of Protein Phosphatase 1 (PP1c) and a regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A.[1][2] The GADD34-PP1c complex is a key node in the ISR, and its inhibition can prolong the protective effects of eIF2α phosphorylation. This has made it an attractive target for therapeutic intervention in diseases characterized by chronic cellular stress, such as neurodegenerative disorders.
This compound is a molecule designed to inhibit the GADD34-PP1c phosphatase complex.[3] Understanding its specificity is paramount, as off-target effects can lead to confounding experimental results and potential toxicity. This guide provides a comparative analysis of this boronic acid inhibitor, examining its cross-reactivity profile alongside other well-known modulators of eIF2α dephosphorylation, Guanabenz and Salubrinal.
The Competitors: Alternative Modulators of eIF2α Dephosphorylation
To provide a comprehensive assessment, we will compare this compound against two widely used compounds that also enhance eIF2α phosphorylation, albeit through different and important-to-distinguish mechanisms.
-
Guanabenz: An FDA-approved antihypertensive drug, Guanabenz was later identified to selectively inhibit the stress-induced GADD34-PP1c complex.[4][5] It does not affect the constitutive eIF2α phosphatase complex formed with the PPP1R15B (CReP) subunit.[4] However, its primary clinical use stems from its activity as a central alpha-2 adrenergic agonist, which is a significant off-target effect to consider in non-hypertension research.[6][7][8]
-
Salubrinal: A selective inhibitor of eIF2α dephosphorylation.[9][10][11] It has been shown to protect cells from ER stress-mediated apoptosis.[10][12] While it is known to inhibit the PP1/GADD34 complex, its precise molecular target and broader selectivity profile have been subjects of investigation.[5][10] Unlike Guanabenz, Salubrinal does not have known α2-adrenergic activity, but it has been noted to inhibit both GADD34 and CReP-containing complexes.[4]
The Imperative of Selectivity: Why Cross-Reactivity Matters
The scientific utility and therapeutic potential of a chemical probe are defined by its selectivity. Off-target interactions can produce misleading results, confounding data interpretation and potentially leading to the pursuit of invalid biological hypotheses.[13]
For the inhibitors in this guide, several factors make cross-reactivity a critical consideration:
-
The Boronic Acid Moiety: Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[14][15][16] While this can lead to high-potency inhibition of the intended target, it also carries the risk of non-specific interactions with other enzymes, particularly proteases and other phosphatases.[14] Therefore, comprehensive profiling, such as kinome-wide screening, is often necessary to validate the selectivity of boronic acid-based inhibitors.[17][18][19]
-
Known Off-Targets: As mentioned, Guanabenz's antihypertensive effects are mediated by its action on α2-adrenergic receptors.[7][20] This makes it unsuitable for many in vivo studies where cardiovascular effects would be a confounding variable.
-
Distinguishing GADD34 vs. CReP: The ability to selectively inhibit the stress-inducible GADD34 over the constitutive CReP is a key feature for a precision tool compound. Inhibitors that block both may have broader effects on basal protein synthesis. Guanabenz and its derivative Sephin1 have been shown to be selective for GADD34.[2][5]
Comparative Analysis of Inhibitor Performance
The following table summarizes the known potency and selectivity of this compound and its comparators. Data is compiled from published literature and may vary depending on the specific assay conditions.
| Inhibitor | Primary Target | Mechanism of Action | On-Target Potency (IC50/EC50) | Key Off-Targets |
| This compound | GADD34-PP1c | Reversible covalent inhibition via boronic acid moiety | Data not publicly available in provided search results | Potential for off-target interactions with other serine/threonine phosphatases and proteases.[14] |
| Guanabenz | GADD34-PP1c | Selective, non-competitive inhibition | Micromolar range (specific values vary by assay) | α2-Adrenergic Receptor Agonist [6][7][21] |
| Salubrinal | eIF2α Phosphatases (including GADD34-PP1c and CReP-PP1c) | Selective inhibitor of eIF2α dephosphorylation | ~15 µM (EC50 in cell-free assay)[10][12] | Precise off-target profile not fully elucidated, but appears to lack adrenergic activity.[4] |
Visualizing the Science
To better understand the context of these inhibitors, the following diagrams illustrate the signaling pathway and a general workflow for assessing inhibitor cross-reactivity.
Caption: The GADD34-mediated eIF2α dephosphorylation feedback loop.
Caption: A generalized workflow for assessing inhibitor selectivity.
Experimental Protocols for Cross-Reactivity Assessment
To ensure scientific rigor, the following protocols outline standard methods for determining the selectivity of an inhibitor targeting the GADD34-PP1c complex.
Protocol 1: In Vitro GADD34-PP1c Phosphatase Assay
This assay directly measures the ability of an inhibitor to block the dephosphorylation of eIF2α by the purified GADD34-PP1c holoenzyme.
1. Reagents & Materials:
-
Recombinant human PP1c
-
Recombinant human GADD34 (C-terminal domain sufficient for PP1c binding and activity)
-
Recombinant human eIF2α
-
Active PERK kinase (for phosphorylating eIF2α)
-
ATP and appropriate kinase buffer
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 0.1% BME)
-
Inhibitor compound stock (in DMSO)
-
Phospho-eIF2α (Ser51)-specific antibody
-
Standard Western blotting or ELISA reagents
2. Procedure: a. Prepare Substrate: Incubate recombinant eIF2α with PERK kinase and ATP in kinase buffer to generate phosphorylated eIF2α (p-eIF2α). Purify the p-eIF2α to remove the kinase. b. Holoenzyme Reconstitution: Pre-incubate GADD34 and PP1c in phosphatase buffer to allow complex formation. c. Inhibitor Incubation: Prepare a serial dilution of the inhibitor (this compound, Guanabenz, Salubrinal) in phosphatase buffer. Add the reconstituted GADD34-PP1c holoenzyme and incubate for 15-30 minutes at room temperature. d. Initiate Reaction: Add the p-eIF2α substrate to each well to start the dephosphorylation reaction. Incubate at 30°C for a predetermined time (e.g., 30 minutes). e. Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer or a suitable fixative for ELISA. f. Detection: Quantify the remaining p-eIF2α levels using Western blot or ELISA with a phospho-specific antibody. g. Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement using NanoBRET™
This assay measures inhibitor binding to GADD34 in live cells, providing confirmation of target engagement in a physiological context.
1. Reagents & Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding GADD34 fused to NanoLuc® luciferase
-
NanoBRET™ tracer (a fluorescent ligand that binds GADD34)
-
Inhibitor compound stock (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
2. Procedure: a. Cell Transfection: Transfect HEK293 cells with the GADD34-NanoLuc® fusion plasmid. b. Cell Plating: Plate the transfected cells into a 96-well assay plate and incubate overnight. c. Compound Treatment: Prepare serial dilutions of the inhibitor. Add the NanoBRET™ tracer and the inhibitor dilutions to the cells. Incubate under standard cell culture conditions. d. Detection: Add the NanoBRET™ substrate and inhibitor mix according to the manufacturer's protocol. Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals. e. Data Analysis: Calculate the NanoBRET™ ratio. The inhibitor will compete with the tracer for binding to GADD34-NanoLuc®, causing a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value.
Senior Scientist's Summary & Recommendations
The selection of an appropriate inhibitor for studying the ISR is critically dependent on the experimental question and model system.
-
This compound represents a potentially potent and specific tool. Its boronic acid warhead suggests a covalent, reversible binding mechanism that can confer high affinity.[15][16] However, this same feature necessitates a rigorous and broad cross-reactivity assessment. Without publicly available, comprehensive selectivity data (e.g., kinome and phosphatase-wide screens), its use as a highly selective probe should be approached with caution. It is best suited for in vitro biochemical studies where the target is defined, or in cellular assays after its selectivity has been thoroughly validated by the end-user.
-
Guanabenz offers the advantage of being GADD34-selective over CReP.[4][5] This makes it valuable for dissecting the specific role of the stress-inducible phosphatase. Its major drawback is the potent α2-adrenergic agonism, which complicates in vivo studies and could have confounding effects in cell types expressing these receptors.[7][21] It is a good choice for proof-of-concept cellular studies where adrenergic signaling is not a primary pathway of interest, or where its derivative, Sephin1 (which lacks adrenergic activity), is available.[2]
-
Salubrinal is a widely used tool and has demonstrated efficacy in protecting against ER stress in numerous models.[9][22] Its broader mechanism, inhibiting dephosphorylation without clear GADD34-over-CReP selectivity, makes it a useful tool for studying the general consequences of prolonged eIF2α phosphorylation.[4] However, for dissecting the specific role of GADD34, Guanabenz or a validated this compound would be more appropriate.
Final Recommendation: For researchers aiming to specifically probe the function of the GADD34-PP1c complex, Guanabenz remains a useful, albeit flawed, tool for cellular assays. The development and rigorous characterization of novel inhibitors like This compound are essential to provide the community with more precise chemical probes. Any study employing this boronic acid inhibitor should be accompanied by robust control experiments and, ideally, a comprehensive off-target screening profile to ensure that the observed effects are truly due to the inhibition of GADD34-PP1c.
References
- 1. rupress.org [rupress.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of GADD34, the Stress-Inducible Regulatory Subunit of the Endoplasmic Reticulum Stress Response, Does Not Enhance Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 7. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Salubrinal - Wikipedia [en.wikipedia.org]
- 12. apexbt.com [apexbt.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Guanabenz - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Head-to-head comparison of boronic acid-based inhibitors in vitro
An objective, data-driven comparison of boronic acid-based inhibitors is essential for researchers selecting the appropriate tool compounds for their in vitro studies. This guide provides a head-to-head analysis of prominent boronic acid inhibitors, focusing on their mechanisms, target selectivity, and performance in key biochemical and cell-based assays. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices and provides detailed, validated protocols to ensure data integrity and reproducibility.
The Boronic Acid Moiety: A Reversible Covalent Warhead
Boronic acids have emerged as a privileged chemical class in drug discovery, primarily due to the unique ability of the boron atom to form a stable, yet reversible, covalent bond with the hydroxyl group of catalytic serine or threonine residues in enzyme active sites.[1][2] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and specific inhibition.[3][4][5] Unlike irreversible covalent inhibitors, the reversibility of the boronate-serine adduct can offer a superior safety profile in a therapeutic context. The electrophilic boron atom forms a tetrahedral adduct with the catalytic serine, effectively blocking the enzyme's function.[6][7] This mechanism is central to the inhibitors discussed in this guide.
Caption: Boronic acid inhibitors form a reversible covalent bond with the catalytic serine residue in an enzyme's active site.
Head-to-Head Comparison: Proteasome Inhibitors
The 26S proteasome is a critical multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it a key regulator of cellular processes like cell cycle progression and apoptosis.[8] Its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma.[8][9] Bortezomib and Ixazomib are two prominent boronic acid-based proteasome inhibitors.
Bortezomib (Velcade®) was the first-in-class proteasome inhibitor approved by the FDA.[10] It is a dipeptidyl boronic acid that primarily inhibits the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[8][11]
Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor.[12][13] Like bortezomib, it is a boronic acid derivative that selectively and reversibly inhibits the β5 subunit's chymotrypsin-like activity.[13][14] Its oral administration offers a significant advantage in clinical settings.[9]
Comparative In Vitro Performance Data
The following table summarizes key in vitro performance metrics for Bortezomib and Ixazomib, compiled from various studies. Direct comparison should be approached with caution, as experimental conditions (cell lines, assay duration) can vary.
| Parameter | Bortezomib | Ixazomib | Rationale & Significance |
| Target Subunit | β5 (Chymotrypsin-like) | β5 (Chymotrypsin-like) | Both inhibitors primarily target the key catalytic subunit of the proteasome, leading to the accumulation of ubiquitinated proteins and apoptosis.[11][14] |
| Binding | Reversible | Reversible | Reversible binding is a characteristic feature. Ixazomib has a faster dissociation half-life than bortezomib, which may influence its dosing schedule and toxicity profile.[13] |
| IC50 (Cell Viability) | 2.5 - 21 nM (in various cancer cell lines) | ~7 nM (in MM.1S cells) | Demonstrates potent cytotoxic effects at nanomolar concentrations. The IC50 value is a crucial metric for assessing a compound's potency in a cellular context.[15][16][17] |
| Proteasome Inhibition | EC50 = 7.9 nM (CT-L activity in erythrocytes) | Selectively inhibits PSMB5 | Both are potent inhibitors of the proteasome's enzymatic activity. Direct measurement of proteasome inhibition confirms target engagement within the cell.[11][13] |
Mechanism of Cytotoxicity
Inhibition of the proteasome by either Bortezomib or Ixazomib disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins.[14] This triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in programmed cell death, or apoptosis.[8] This is a cornerstone of their anti-cancer activity.[9]
Caption: Proteasome inhibitors block protein degradation, leading to ER stress and apoptosis in cancer cells.
Head-to-Head Comparison: β-Lactamase Inhibitors
The emergence of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a primary mechanism of bacterial resistance.[4] Boronic Acid Transition State Inhibitors (BATSIs) are designed to neutralize these enzymes, thereby restoring the efficacy of antibiotics.[3][18]
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved by the FDA in combination with the carbapenem antibiotic meropenem (Vabomere®).[19] It is specifically designed to inhibit serine β-lactamases, with potent activity against Klebsiella pneumoniae carbapenemase (KPC), a widespread Class A enzyme.[20][21]
Other BATSIs (e.g., S02030, MB_076) represent a broad class of acyclic boronic acids developed to inhibit various β-lactamases, including Class A and C enzymes.[6][18] These research compounds are critical for studying structure-activity relationships (SAR) and developing next-generation inhibitors.
Comparative In Vitro Performance Data
The primary in vitro metric for β-lactamase inhibitors is their ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against a resistant bacterial strain.
| Parameter | Vaborbactam (with Meropenem) | Acyclic BATSIs (e.g., S02030) | Rationale & Significance |
| Primary Target | Serine β-Lactamases (esp. KPC) | Class A & C Serine β-Lactamases | Vaborbactam was optimized for KPC enzymes, a major clinical threat. Acyclic BATSIs can be designed with broader or different specificity profiles.[6][21] |
| Potency (Ki / IC50) | Ki = 63 nM (against KPC-2) | IC50 = 80 nM (against KPC-2) | Both classes show potent, nanomolar inhibition of their target enzymes. The inhibition constant (Ki) is a precise measure of affinity.[6][21] |
| MIC Restoration | Restores Meropenem susceptibility in >99% of KPC-producing Enterobacteriaceae.[20] | Potentiates cefepime activity against E. coli expressing KPC-2.[6] | This is the most clinically relevant in vitro metric, demonstrating that the inhibitor protects the antibiotic from degradation, allowing it to kill the bacteria. |
| MIC90 (Meropenem) | >64 µg/mL (Meropenem alone) | N/A (Used with other antibiotics) | A high MIC90 indicates widespread resistance. |
| MIC90 (Meropenem + Vaborbactam) | 1 µg/mL | N/A | The dramatic reduction in MIC90 demonstrates the powerful synergistic effect of the combination therapy against a large population of resistant isolates.[20] |
Essential In Vitro Experimental Methodologies
To generate reliable and comparable data, standardized and well-controlled in vitro assays are paramount. The following protocols are foundational for the evaluation of boronic acid inhibitors.
Protocol 1: Enzyme Inhibition Assay (IC50 Determination)
This biochemical assay measures the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a primary screening assay to determine inhibitor potency.
Causality: The choice of a chromogenic or fluorogenic substrate is critical. The substrate should be specific for the target enzyme and have a high signal-to-noise ratio. For β-lactamases, nitrocefin is a common choice as its hydrolysis leads to a measurable color change.[6] For proteasomes, fluorogenic peptide substrates specific to the CT-L activity (e.g., Suc-LLVY-AMC) are used.[11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the purified target enzyme, a stock solution of the specific substrate, and a serial dilution of the boronic acid inhibitor in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells. Add the inhibitor dilutions to the test wells and an equivalent volume of DMSO to the control wells (for 0% and 100% activity).
-
Enzyme Addition & Pre-incubation: Add the enzyme to all wells except the "no enzyme" blank. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. The initial velocity (V₀) of the reaction is determined from the linear phase of the progress curve.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How NINLARO® (ixazomib) Works For Relapsed Multiple Myeloma [ninlaro.com]
- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ixazomib - Wikipedia [en.wikipedia.org]
- 14. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 15. In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. ashpublications.org [ashpublications.org]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies [mdpi.com]
A Comparative Guide to the Quantitative Analysis of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Introduction
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a complex organic molecule featuring three key functional moieties: a phenylboronic acid, a sulfonamide linkage, and a brominated aromatic ring.[1] Compounds of this class are pivotal in modern pharmaceutical development, often serving as critical building blocks in Suzuki-Miyaura cross-coupling reactions or as pharmacologically active agents themselves.[2][3] The boronic acid group, in particular, is known for its ability to form reversible covalent bonds, a property exploited in various therapeutic and diagnostic applications.
The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle. Whether for assessing the purity of an active pharmaceutical ingredient (API), monitoring the progress of a chemical synthesis, performing stability studies, or quantifying trace-level impurities, a robust and reliable analytical method is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of the two most powerful and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles, explain the rationale behind methodological choices, and provide detailed, validated protocols to guide researchers in selecting and implementing the optimal method for their specific application.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision dictated by the specific requirements of the measurement, particularly the need for sensitivity, selectivity, and throughput. For a molecule like this compound, which possesses a strong UV chromophore and multiple ionizable sites, both HPLC-UV and LC-MS/MS present as primary candidates.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of pharmaceutical quality control. It relies on the physical separation of the analyte from other components in a mixture via chromatography, followed by quantification based on the analyte's absorption of UV light. Its robustness, cost-effectiveness, and straightforward operation make it ideal for routine analyses such as purity assessment and content uniformity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers unparalleled sensitivity and selectivity by coupling LC separation with mass spectrometric detection.[4] Instead of measuring light absorbance, the mass spectrometer measures the mass-to-charge ratio of the analyte and its specific fragments. This makes it the gold standard for trace-level quantification, such as analyzing potential genotoxic impurities or measuring drug concentrations in biological matrices.[5][6]
The table below summarizes the key performance attributes of each technique in the context of quantifying our target analyte.
| Parameter | HPLC-UV | LC-MS/MS | Primary Application |
| Selectivity | Good; based on chromatographic retention time and UV spectrum. | Excellent; based on retention time, precursor ion mass, and product ion mass. | LC-MS/MS is superior for complex matrices. |
| Sensitivity (LOQ) | ~0.1 - 1.0 µg/mL | ~1 - 10 ng/mL or lower.[6][7] | LC-MS/MS for trace analysis. |
| Linearity & Range | Excellent over 2-3 orders of magnitude. | Excellent over 3-5 orders of magnitude. | Both are highly linear but LC-MS/MS has a wider dynamic range. |
| Precision & Accuracy | High (<2% RSD). | High (<15% RSD, <5% for non-trace). | Both are highly precise and accurate when validated. |
| Matrix Effects | Low to moderate. | Can be significant (ion suppression/enhancement); requires careful management. | HPLC-UV is often more rugged for simple matrices. |
| Cost (Instrument) | $ | $$$ | HPLC-UV is more accessible. |
| Throughput | High; run times typically 5-15 minutes. | High; modern UPLC systems allow run times <5 minutes.[8] | Comparable, but LC-MS/MS may require more complex sample prep. |
Method 1: Stability-Indicating HPLC-UV for Assay and Purity
Principle and Rationale
The objective of this method is to provide a robust, reliable, and accurate means for quantifying this compound as a bulk substance and for determining its purity, including separation from potential degradation products. The method is designed to be "stability-indicating," meaning it can resolve the main compound from impurities and degradants, ensuring that the measured analyte response is exclusively from the intact molecule.[9]
-
Causality Behind Experimental Choices:
-
Column: A C18 reversed-phase column is selected as the stationary phase. This silica-based support is functionalized with 18-carbon alkyl chains, creating a non-polar surface. It effectively retains moderately polar to non-polar analytes like our target molecule through hydrophobic interactions. We specify a column with modern end-capping (e.g., Waters XSelect™ Premier, Agilent Poroshell) to block surface silanol groups. This is critical because free silanols can interact with the polar boronic acid moiety, leading to poor peak shape (tailing) and potential on-column degradation.[10][11]
-
Mobile Phase: A gradient elution using water with a formic acid modifier and acetonitrile is employed. The formic acid (typically 0.1%) serves two purposes: it acidifies the mobile phase to suppress the ionization of the boronic acid's hydroxyl groups, ensuring a consistent retention behavior and sharp peaks. It also provides protons for subsequent analysis by mass spectrometry, making this method easily transferable (MS-compatible). Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like boroxine anhydrides) are effectively eluted and resolved within a reasonable timeframe.
-
Detection: A Photodiode Array (PDA) detector is used. Unlike a fixed-wavelength UV detector, a PDA scans a range of wavelengths simultaneously. This allows for the selection of the wavelength of maximum absorbance (λmax) for optimal sensitivity and also provides spectral purity analysis, which helps confirm that a chromatographic peak corresponds to a single compound.
-
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of the analyte.
Detailed HPLC-UV Protocol
-
Instrumentation:
-
HPLC or UPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Analytical balance (0.01 mg readability).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
-
Chemicals and Reagents:
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade or higher).
-
Formic Acid (LC-MS grade).
-
Deionized Water (18.2 MΩ·cm).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | PDA at 254 nm (or determined λmax) |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Method 2: High-Sensitivity LC-MS/MS for Trace-Level Quantification
Principle and Rationale
This method is designed for applications demanding the highest sensitivity and selectivity, such as quantifying the analyte as a trace-level impurity in another API or in a complex matrix. It leverages the specificity of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Causality Behind Experimental Choices:
-
Chromatography: The same LC principles as the UV method apply. However, narrower columns (e.g., 2.1 mm internal diameter) and smaller particle sizes (e.g., <2 µm) are often used with UPLC systems to enhance sensitivity and reduce solvent consumption.
-
Ionization: Electrospray Ionization (ESI) is the technique of choice for polar and semi-polar molecules. For this compound, ESI in negative ion mode is selected. The acidic protons on the boronic acid and sulfonamide groups are readily lost, forming a prominent deprotonated molecule, [M-H]⁻, which serves as the precursor ion.[6][7]
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer.
-
The first quadrupole (Q1) is set to isolate only the [M-H]⁻ precursor ion of our analyte.
-
This isolated ion is passed into the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas (e.g., argon).
-
The third quadrupole (Q3) is set to isolate a specific, stable, and abundant fragment ion (a product ion). This process (precursor → product) is called an MRM transition. It is exceptionally selective because it is highly unlikely that another compound will have the same retention time, the same precursor mass, and produce the same product ion. This "triple-filter" allows for quantification at parts-per-million (ppm) or even lower levels with minimal interference.[5]
-
-
Detailed LC-MS/MS Protocol
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software (e.g., MassLynx, Analyst).
-
-
Chemicals and Reagents:
-
As per HPLC-UV method, but using LC-MS grade solvents and additives is mandatory.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as in the UV method, but at a lower starting concentration.
-
Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.
-
Sample Solution: Prepare the sample in diluent to achieve a theoretical concentration within the calibration range.
-
-
LC and MS Conditions:
| Parameter | Condition |
| LC System | UPLC |
| Column | Acquity Premier BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Gradient | Shortened 5-minute gradient suitable for UPLC |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | Hypothetical Example: Precursor [M-H]⁻: m/z 355.0 → Product: m/z 213.0 (loss of bromophenyl group) |
| Collision Energy | To be optimized empirically (e.g., 25 eV) |
Note: The exact masses for the MRM transition must be determined by infusing a standard solution of the analyte and optimizing the precursor and product ions.
Conclusion and Method Selection
Both HPLC-UV and LC-MS/MS are powerful, validated techniques for the quantification of this compound. The choice between them is not a matter of which is "better," but which is "fitter for purpose."
-
For routine quality control, purity analysis, and assay of the bulk drug substance , where concentrations are high and the matrix is simple, the HPLC-UV method is the recommended choice. It is robust, cost-effective, highly precise, and provides the necessary performance for regulatory submissions.
-
For applications requiring high sensitivity , such as the quantification of trace-level impurities, analysis in biological fluids, or reaction monitoring where the analyte is present at low concentrations , the LC-MS/MS method is unequivocally superior. Its exceptional selectivity and low limits of detection are essential for ensuring product safety and for pharmacokinetic studies.
By understanding the distinct advantages and operational principles of each method, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality, safety, and efficacy of their products.
References
- 1. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. journalofchemistry.org [journalofchemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. sciex.com [sciex.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Comprehensive Safety Protocol: Handling (3-(3-Bromophenylsulfonamido)phenyl)boronic acid
As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its potential hazards and the requisite safety measures. The following guide provides a detailed operational and safety plan for handling this compound, a specialized reagent in research and development. This protocol is designed to ensure the safety of laboratory personnel and the integrity of the experimental environment by explaining the causality behind each procedural step.
Hazard Assessment & Risk Profile
This compound should be treated as a hazardous substance. The primary risks are associated with its irritant properties, which are common to many boronic acid derivatives.[2][3]
-
Eye Irritation: Causes serious eye irritation.[2][3] Fine powders can easily become airborne and make contact with the eyes.
-
Skin Irritation: Causes skin irritation upon direct contact.[2][3] Prolonged exposure can lead to more severe effects.[1]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1][2][3]
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation.[4]
Given its hygroscopic nature, the compound can absorb moisture from the air, which may alter its physical properties and handling characteristics.[2][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential. The following table summarizes the minimum required equipment for handling this compound.
| Protection Type | Equipment Specification | Rationale & Justification |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of airborne particulates and contain any potential spills. This is the first and most critical line of defense.[6] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles | Protects against dust, splashes, and accidental contact. Boronic acids are known eye irritants.[2][7] |
| Hand Protection | Nitrile or Neoprene Gloves (Chemically resistant) | Prevents skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin.[8][9] |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the solid outside of a fume hood or when dust generation is likely. Boronic acid dusts are respiratory irritants.[1][10] |
Safe Handling & Operational Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible results. The following workflow outlines the essential stages of handling the compound from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation & Pre-Handling Check:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to minimize movement of the compound in open air.
-
-
Weighing & Transfer (Solid):
-
Dissolution & Reaction:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the reaction vessel covered or under an inert atmosphere as required by the specific experimental protocol.
-
-
Post-Handling & Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.
-
Carefully remove PPE, starting with gloves, to avoid cross-contamination. Dispose of contaminated gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling process.
Caption: Logical workflow for handling this compound.
Spill, Decontamination, and Disposal Plan
Accidents can happen, and a clear plan for containment and disposal is a non-negotiable part of laboratory safety.
Spill Response
-
Small Dry Spill:
-
Ensure proper PPE is worn, including respiratory protection.
-
Gently sweep or vacuum the material, avoiding dust generation.[2]
-
Place the collected material into a sealed, labeled container for hazardous waste.[2][9]
-
Decontaminate the area with a suitable solvent and paper towels, which should also be disposed of as hazardous waste.
-
-
Liquid Spill (Solution):
-
Contain the spill using an absorbent material (e.g., vermiculite or sand).
-
Collect the saturated absorbent material and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area thoroughly.
-
Waste Disposal Protocol
Chemical waste must be managed as hazardous waste according to institutional and local regulations.[2][6]
-
Solid Waste:
-
Liquid Waste:
-
General Rules:
-
Never mix boronic acid waste with incompatible chemicals like strong acids or bases unless part of a specific neutralization protocol.[6][11]
-
Store sealed waste containers in a designated, well-ventilated secondary containment area until collection by Environmental Health & Safety (EHS) personnel.[6]
By implementing this comprehensive safety framework, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining a compliant laboratory environment.
References
- 1. laballey.com [laballey.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. wilsonsalt.com [wilsonsalt.com]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
